CHROME BLUE
Description
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Properties
CAS No. |
121547-00-0 |
|---|---|
Molecular Formula |
C6H7N3O2 |
Synonyms |
CHROME BLUE |
Origin of Product |
United States |
Nomenclature and Academic Classification of Chrome Blue Chemical Entities
Inorganic Pigments: Cobalt Chromite Blue Spinel (Pigment Blue 36)
Cobalt chromite blue spinel is a prominent inorganic pigment within the "Chrome Blue" category, widely recognized for its robust properties and color stability.
Chemical Index Designations (e.g., C.I. Pigment Blue 36, C.I. 77343)
Cobalt chromite blue spinel is formally identified by its Chemical Index (C.I.) designations. It is known as C.I. Pigment Blue 36 (PB36) and also carries the C.I. Constitution Number 77343. labsolu.cabiosynth.comnih.goveuropa.eu Its Chemical Abstracts Service (CAS) Registry Number is 68187-11-1. labsolu.canih.govwhatsinproducts.com This pigment is typically a blue-green powder, noted for its high heat resistance and chemical stability. naturalpigments.compigmentpigment.com
Data Table 1: Inorganic Pigment Chemical Index Designations
| Common Name | C.I. Generic Name | C.I. Constitution Number | CAS Registry Number |
| Cobalt Chromite Blue Spinel | Pigment Blue 36 | 77343 | 68187-11-1 |
Spinel Crystal Structure Nomenclature (Co[Al,Cr]2O4)
Relationship to Other Cobalt Blue Pigments and Solid Solutions (e.g., PB28, PB72, CoAl2O4)
Pigment Blue 36 represents a modification of the basic cobalt aluminate blue spinel where chromium(III) oxide partially replaces aluminum(III) oxide, yielding blue-green hues. naturalpigments.comfishersci.com Another related pigment is Pigment Blue 72 (PB72), or Cobalt Zinc Aluminate Blue Spinel, with the chemical composition (Co,Zn)Al2O4 and C.I. Constitution Number 77347. pigmentpigment.comalfa-chemistry.comipconsortium.eunaturalpigments.euacmec.com.cnalfa-chemistry.com This lighter-colored cobalt blue is produced by incorporating zinc(II) oxide into the pigment's composition. fishersci.comcymitquimica.com All these variations of cobalt blue pigments form a crystalline spinel modification during their calcination process, and they differ in their tinting strength and hue depending on their exact chemical composition. fishersci.comcymitquimica.com
Data Table 2: Cobalt Blue Pigment Family Overview
| C.I. Generic Name | Chemical Name | Chemical Formula | C.I. Constitution Number | Key Compositional Difference |
| Pigment Blue 28 | Cobalt Aluminate Blue Spinel | CoAl2O4 | 77346 | Base cobalt blue pigment |
| Pigment Blue 36 | Cobalt Chromite Blue Spinel | Co[Al,Cr]2O4 | 77343 | Contains chromium |
| Pigment Blue 72 | Cobalt Zinc Aluminate Blue Spinel | (Co,Zn)Al2O4 | 77347 | Contains zinc |
Organic Dyes: Acid this compound K (Acid Blue 129, Mordant Black 17)
In the context of organic chemistry, "this compound" can refer to certain synthetic dyes, notably Acid this compound K and Mordant Black 17, both belonging to the azo dye class.
IUPAC Nomenclature and Common Academic Synonyms (e.g., trisodium;4,5-dihydroxy-3-[(2-hydroxy-5-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate)
Acid this compound K is formally designated by its IUPAC (International Union of Pure and Applied Chemistry) name: trisodium;4,5-dihydroxy-3-[(2-hydroxy-5-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate. chemicalbook.comipconsortium.eu Common academic synonyms for this compound include "AcidchromeblueK" and "this compound K." chemicalbook.com Its molecular formula is C16H9N2Na3O12S3, with a molecular weight of 586.4 g/mol . chemicalbook.comdawnscientific.com
Mordant Black 17 is another organic dye sometimes referred to as a "this compound" entity. Its IUPAC name is 1-(2-Hydroxy-1-naphthylazo)-2-naphthol-4-sulfonic acid sodium salt. americanelements.com It is also known by several common synonyms, including Eriothis compound Black R, Palatine Chrome Black 6BN, and Calcon. naturalpigments.euamericanelements.comechemportal.orgamericanelements.com The molecular formula for Mordant Black 17 is C20H13N2NaO5S, and its molecular weight is 416.38 g/mol . americanelements.comamericanelements.com Mordant Black 17 is used as a dye in textiles and leather and requires a mordant to fix the dye onto the material. echemportal.org
Data Table 3: Organic Dye Nomenclature and Molecular Data
| Compound Name | C.I. Generic Name | C.I. Constitution Number | CAS Registry Number | IUPAC Nomenclature | Molecular Formula | Molecular Weight ( g/mol ) | Common Synonyms |
| Acid this compound K | Acid Blue 129 | Not explicitly found | 3270-25-5 | trisodium;4,5-dihydroxy-3-[(2-hydroxy-5-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate chemicalbook.comipconsortium.eu | C16H9N2Na3O12S3 | 586.4 chemicalbook.comdawnscientific.com | AcidchromeblueK, this compound K chemicalbook.com |
| Mordant Black 17 | Mordant Black 17 | 15705 | 2538-85-4 | 1-(2-Hydroxy-1-naphthylazo)-2-naphthol-4-sulfonic acid sodium salt americanelements.com | C20H13N2NaO5S | 416.38 americanelements.comamericanelements.com | Eriothis compound Black R, Palatine Chrome Black 6BN, Calcon naturalpigments.euamericanelements.comechemportal.orgamericanelements.com |
Azo Dye Classification and Chromophore Structure
Both Acid this compound K and Mordant Black 17 are classified as azo dyes. dawnscientific.comamericanelements.com Azo dyes are synthetic compounds that contain one or more azo bonds, specifically the -N=N- functional group, which serves as the primary chromophore. naturalpigments.com The color of these dyes is fundamentally determined by these azo bonds in conjunction with their associated chromophores and auxochromes.
The azo linkage typically consists of two nitrogen atoms, each covalently bonded to carbon atoms, with at least one of these carbon atoms being part of an aromatic carbocycle, such as a benzene (B151609) or naphthalene (B1677914) derivative. For an organic dye chromophore to effectively produce color, it requires a high degree of electron delocalization across its structure. naturalpigments.com Mordant Black 17 is specifically classified as a monoazo dye, indicating the presence of a single azo chromophore within its molecular structure. americanelements.com
Other Relevant Chromium-Containing Blue Species and Complexes
Chromium is a versatile transition metal capable of existing in multiple oxidation states, with its compounds displaying a wide spectrum of colors depending on the oxidation state and the ligands coordinated to the metal center docbrown.inforsc.org. Blue hues, in particular, are associated with certain chromium(III) and chromium(II) species.
Chromium(III) Coordination Complexes Exhibiting Blue Hues (e.g., Hexaaquachromium(III) ion)
The hexaaquachromium(III) ion, represented as [Cr(H₂O)₆]³⁺, is a prominent example of a chromium(III) coordination complex. In solution, this ion typically presents a color described as violet-blue-grey or blue/violet/purple with a grayish hue, depending on the light source docbrown.infohomescience.netchemguide.co.uklibretexts.org. The chromium(III) ion (Cr³⁺) at the center of this complex has a d³ electron configuration docbrown.info. Its coordination environment is octahedral, with six water molecules acting as ligands docbrown.info.
The color of transition metal complexes, including those of chromium(III), arises from d-d electronic transitions, where electrons absorb specific wavelengths of visible light to move between split d-orbitals. The observed color is complementary to the absorbed light pearson.comlibretexts.org. For [Cr(H₂O)₆]³⁺, the absorption of lower-energy photons corresponding to the yellow-green portion of the visible spectrum results in its deep violet color libretexts.org.
It is important to note that the observed color of chromium(III) solutions can vary due to ligand exchange reactions. For instance, when simple chromium(III) salts dissolve, the hexaaqua ion is typically present. However, if other ligands, such as chloride or sulfate (B86663) ions, are present in the solution, they can replace some of the coordinated water molecules, leading to different complexes with altered colors, often appearing green chemguide.co.uklibretexts.orgstackexchange.com. For example, [Cr(H₂O)₅Cl]²⁺ is known to be blue-green docbrown.infostackexchange.com. The hexaaquachromium(III) ion is also characterized as being fairly acidic in aqueous solution, with a typical pH in the range of 2–3, due to the donation of protons from the coordinated water molecules to the bulk solvent chemguide.co.uklibretexts.org.
Table 1: Properties of Hexaaquachromium(III) Ion
| Property | Description |
| Chemical Formula | [Cr(H₂O)₆]³⁺ |
| Oxidation State of Cr | +3 |
| Electron Configuration (Cr³⁺) | [Ar]3d³ docbrown.info |
| Coordination Geometry | Octahedral docbrown.info |
| Typical Color | Violet-blue-grey, blue/violet/purple with a grayish hue in pure solutions docbrown.infohomescience.netchemguide.co.uklibretexts.orglibretexts.org |
| Acidity | Fairly acidic (pH 2-3 in typical solutions) chemguide.co.uklibretexts.org |
| Ligand Exchange | Can appear green if water ligands are replaced by chloride or sulfate ions docbrown.infochemguide.co.uklibretexts.orgstackexchange.com |
Divalent Chromium (Cr(II)) Chromophores in Novel Pigments
Recent advancements in materials science have explored the use of divalent chromium (Cr²⁺) as a chromophore for novel pigments, inspired by the chemistry of lunar minerals and ancient Egyptian blue specialchem.comoregonstate.eduipcm.itceramics.orgwiley.comacs.org. Divalent chromium has a d⁴ electron configuration and exhibits Jahn-Teller distortion, a characteristic it shares with trivalent manganese (Mn³⁺), which is the chromophore responsible for the intense blue color of YInMn blue ceramics.orgacs.org.
Researchers have successfully synthesized durable, reddish-magenta pigments utilizing Cr²⁺ in compounds with the general formula Ca₁₋ₓMgₓCrSi₄O₁₀ (where x ranges from 0 to 0.2) ceramics.orgacs.org. These materials crystallize in a tetragonal crystal structure that is isostructural with natural minerals like gillespite (BaFeSi₄O₁₀) and Egyptian blue (CaCuSi₄O₁₀) ceramics.orgacs.org. The synthesis of these Cr²⁺-containing pigments requires high temperatures (approximately 1371°C or 2,500°F) and high vacuum conditions to stabilize the divalent chromium on Earth, as it is generally unstable and readily oxidizes to the trivalent state ipcm.itceramics.org. The observed magenta color in these solid solutions is attributed to synergistic d-d transitions allowed via vibronic coupling acs.org. The hue of these pigments can be tuned by adjusting the magnesium content within the compound ceramics.org.
Beyond these novel magenta pigments, the hexaaquachromium(II) ion, [Cr(H₂O)₆]²⁺, is known to exhibit a blue color in solution scribd.com.
Table 2: Characteristics of Divalent Chromium (Cr(II)) Chromophores in Novel Pigments
| Property | Description |
| Oxidation State of Cr | +2 |
| Electron Configuration (Cr²⁺) | d⁴ ceramics.orgacs.org |
| Notable Feature | Exhibits Jahn-Teller distortion, similar to Mn³⁺ in YInMn blue ceramics.orgacs.org |
| Example Pigment Formula | Ca₁₋ₓMgₓCrSi₄O₁₀ (x = 0–0.2) ceramics.orgacs.org |
| Crystal Structure | Tetragonal, isostructural with gillespite (BaFeSi₄O₁₀) and Egyptian blue (CaCuSi₄O₁₀) ceramics.orgacs.org |
| Synthesis Conditions | High temperature (~1371°C or ~2,500°F) under reduced oxygen fugacity (vacuum/N₂/H₂ gas mixture) to stabilize Cr²⁺ ipcm.itceramics.orgacs.org |
| Observed Color | Various shades of magenta (for Ca₁₋ₓMgₓCrSi₄O₁₀) ceramics.orgacs.org, [Cr(H₂O)₆]²⁺ is blue scribd.com |
| Color Origin | Synergistic effect of d-d transitions via vibronic coupling acs.org |
Advanced Synthesis and Preparation Methodologies
Inorganic Spinel Pigments (Cobalt Chromite Blue Spinel)
Cobalt Chromite Blue, also known as Pigment Blue 36 (P.B. 36), is an inorganic pigment with a spinel crystal structure. naturalpigments.comchsopensource.org The general chemical formula for this class of pigments is Co(Al,Cr)₂O₄. naturalpigments.com The synthesis of this pigment is a precise process, whether through high-temperature solid-state reactions or more contemporary wet chemical routes. The resulting spinel lattice is exceptionally stable, which accounts for the pigment's outstanding durability, heat stability, and chemical resistance. naturalpigments.comajludlow.co.uk
The most conventional and widely used method for producing Cobalt Chromite Blue is through high-temperature solid-state calcination. ceramic-glazes.com This process involves heating a mixture of metal oxides to temperatures typically ranging from 1200 to 1400°C. ceramic-glazes.com During calcination, the constituent metal oxides react to form a stable, interdiffused crystalline spinel matrix. naturalpigments.com
The primary precursors for synthesizing Cobalt Chromite Blue Spinel are Cobalt(II) Oxide (CoO), Chromium(III) Oxide (Cr₂O₃), and Aluminum(III) Oxide (Al₂O₃). naturalpigments.com The precise stoichiometric ratios of these precursors are critical as they directly influence the final hue of the pigment, which can range from a greenish-blue to a bluish-green. researchgate.netyoutube.com
Variations in the molar ratios of the precursor oxides allow for the fine-tuning of the pigment's color. For instance, increasing the proportion of Chromium(III) Oxide relative to Aluminum(III) Oxide tends to shift the color towards a greener shade. naturalpigments.comceramic-glazes.com Conversely, a higher proportion of Aluminum(III) Oxide results in a more distinctly blue pigment.
| Precursor Compound | Chemical Formula | Role in Synthesis | Impact on Final Pigment |
|---|---|---|---|
| Cobalt(II) Oxide | CoO | Primary Chromophore | Provides the fundamental blue color due to Co²⁺ ions in a tetrahedral coordination within the spinel lattice. |
| Chromium(III) Oxide | Cr₂O₃ | Hue Modifier | Partially replaces Al³⁺ ions, shifting the hue towards green. ajludlow.co.uk |
| Aluminum(III) Oxide | Al₂O₃ | Spinel Matrix Former | Forms the primary spinel structure with CoO; higher ratios result in a purer blue color. ceramic-glazes.com |
The formation of the spinel structure via solid-state reaction is governed by the principles of solid-state diffusion. At high calcination temperatures, the atoms within the solid precursors gain sufficient thermal energy to move from their lattice positions. arxiv.org This atomic mobility allows for the counter-diffusion of cations (Co²⁺, Cr³⁺, Al³⁺) through the relatively fixed, close-packed cubic lattice of oxygen anions. ajludlow.co.ukacs.org
To further tailor the properties of Cobalt Chromite Blue, various metal oxides can be introduced into the initial mixture as modifiers. naturalpigments.com These modifiers can alter the crystalline matrix and adjust the final hue and other physical properties. naturalpigments.comchemicalbook.com
Common modifiers include Zinc Oxide (ZnO), Magnesium Oxide (MgO), Silicon Dioxide (SiO₂), Titanium Dioxide (TiO₂), and Zirconium Dioxide (ZrO₂). naturalpigments.comchemicalbook.com
Zinc Oxide (ZnO): The addition of ZnO can produce lighter, brighter, or more greenish-blue shades. naturalpigments.comceramic-glazes.com Zinc ions (Zn²⁺) can substitute for cobalt ions (Co²⁺) in the spinel lattice, which alters the electronic environment of the chromophore and thus the absorbed and reflected wavelengths of light. ceramic-glazes.comscielo.br
Magnesium Oxide (MgO): MgO can also be used to modify the color and stability of the pigment. Mg²⁺ ions can substitute for Co²⁺, influencing the lattice parameters and the resulting color.
Silicon Dioxide (SiO₂), Titanium Dioxide (TiO₂), and Zirconium Dioxide (ZrO₂): These oxides are often used in smaller quantities to improve properties such as heat stability, chemical resistance, and dispersibility in various media. chemicalbook.com They can act as stabilizers for the crystalline matrix or become incorporated into it, subtly adjusting the final pigmentary characteristics.
| Modifier Compound | Chemical Formula | Effect on Pigment Properties |
|---|---|---|
| Zinc Oxide | ZnO | Produces lighter and greener shades of blue. naturalpigments.comceramic-glazes.com |
| Magnesium Oxide | MgO | Alters color and can enhance thermal stability. naturalpigments.comchemicalbook.com |
| Silicon Dioxide | SiO₂ | Improves thermal and chemical stability. naturalpigments.comchemicalbook.com |
| Titanium Dioxide | TiO₂ | Can be used to adjust hue and other physical properties. naturalpigments.com |
| Zirconium Dioxide | ZrO₂ | Enhances stability and durability. chemicalbook.com |
Wet chemical methods offer alternative routes to synthesizing Cobalt Chromite Blue pigments, often yielding nanoparticles with high purity, homogeneity, and narrow particle size distributions. researchgate.net These methods, which include coprecipitation, sol-gel, and microemulsion techniques, provide greater control over the pigment's characteristics at lower temperatures compared to solid-state calcination. researchgate.nettandfonline.com
A fundamental step in many wet chemical methods is the controlled precipitation of precursors from a solution. In the coprecipitation method, soluble metal salts, such as nitrates or chlorides of cobalt and chromium, are dissolved in a solvent (typically water). lmaleidykla.lthilarispublisher.comekb.eg A precipitating agent, such as ammonium (B1175870) hydroxide (B78521) or sodium hydroxide, is then added to the solution, causing the metal hydroxides or carbonates to precipitate out simultaneously. hilarispublisher.com
The key to this process is maintaining precise control over reaction parameters like pH, temperature, and stirring rate. researchgate.net These factors directly influence the nucleation and growth of the precipitate particles, determining their size, morphology, and stoichiometry. For instance, adjusting the pH can alter the rate of precipitation and the composition of the resulting precursor powder. researchgate.net Following precipitation, the precursor material is washed, dried, and then calcined at a significantly lower temperature (e.g., 400-950°C) than in the solid-state method to form the final spinel pigment. researchgate.netresearchgate.netnanochemres.org
The sol-gel process is another sophisticated wet chemical approach. It involves the hydrolysis and condensation of metal alkoxides or metal salts in a solution to form a "sol" (a colloidal suspension). lmaleidykla.lt This sol is then allowed to gel, and after drying and calcination, it transforms into the desired oxide pigment. researchgate.netlmaleidykla.lt This method allows for excellent mixing of the constituent metals at an atomic level, leading to the formation of a highly homogeneous final product at lower calcination temperatures. lmaleidykla.ltresearchgate.net
Wet Chemical Synthesis Approaches (e.g., Coprecipitation, Sol-Gel, Microemulsion)
Hydrothermal and Solvothermal Methods
Hydrothermal and solvothermal synthesis represent key methodologies for producing crystalline chromium-based materials. These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures within a sealed vessel, known as an autoclave. wikipedia.org This environment facilitates the dissolution of reactants and subsequent crystallization of the desired product.
In a typical hydrothermal process for chromium compounds, precursors such as chromium salts (e.g., chromium(III) chloride, chromium nitrate) are dissolved in water. zendy.io The temperature and pressure are critical parameters that influence the final product's phase, particle size, and morphology. For instance, chromium dioxide (CrO₂) powders have been synthesized by decomposing chromium trioxide (CrO₃) under hydrothermal conditions at temperatures ranging from 300-500°C and pressures from 250-1200 bars. ias.ac.in The mechanism often involves the dissolution of the chromium precursor in supercritical water, followed by nucleation and growth of the crystalline product. ias.ac.in Similarly, novel chromium oxides with layered structures have been created using hydrothermal methods, demonstrating the versatility of this approach in generating new materials. scientific.netresearchgate.net While not always producing a "blue" compound, this method is fundamental for creating a variety of chromium oxides and other inorganic chromium-based materials. rsc.orgacs.org
Solvothermal synthesis follows a similar principle but utilizes organic solvents, which allows for greater control over the properties of the resulting material due to the diverse physical and chemical properties of different solvents. For example, indium-based coordination polymer particles, which have shown excellent adsorption for dyes like acid chrome blue K, have been fabricated via a facile solvothermal synthesis.
Table 1: Parameters in Hydrothermal Synthesis of Chromium Compounds
| Parameter | Typical Range | Influence on Product | Source |
|---|---|---|---|
| Temperature | 100 - 500 °C | Affects crystallinity, phase, and reaction rate | wikipedia.orgias.ac.in |
| Pressure | 1 atm - 1200 bar | Influences solubility and crystal growth | wikipedia.orgias.ac.in |
| Precursors | CrCl₃, Cr(NO₃)₃, CrO₃ | Determines the final chemical composition | zendy.ioias.ac.in |
Organic Azo Dyes (Acid this compound K)
Acid this compound K is a representative example of a chromium-containing organic azo dye. Its synthesis is a multi-step process involving the precise assembly of its chromophoric structure and subsequent complexation with chromium.
Diazotization and Azo Coupling Reactions for Chromophore Assemblybohrium.comtandfonline.com
The foundational structure of Acid this compound K and similar azo dyes is created through a two-stage reaction sequence: diazotization followed by azo coupling. nih.govunb.cawikipedia.org
Diazotization: This process begins with an aromatic primary amine. For Acid this compound K, the starting material is 3-Amino-4-hydroxybenzenesulfonic acid. chemicalbook.com This amine is treated with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to convert the amino group (-NH₂) into a highly reactive diazonium salt group (-N₂⁺). unb.cagoogle.com The low temperature is crucial to prevent the unstable diazonium salt from decomposing.
Azo Coupling: The resulting diazonium salt is a weak electrophile. It then undergoes an electrophilic aromatic substitution reaction with a coupling component—a nucleophilic, electron-rich aromatic compound. wikipedia.orgjove.com In the synthesis of Acid this compound K, the coupling component is 4,5-Dihydroxynaphthalene-2,7-disulfonic acid (also known as chromotropic acid). chemicalbook.comgoogle.com The diazonium salt attacks the activated aromatic ring of the coupling component, typically at the para position, to form the characteristic azo bond (-N=N-), which links the two aromatic systems and creates the dye's chromophore. jove.com
Chemical Pathways for Sulfonation and Hydroxylation Modifications
Sulfonation and hydroxylation are critical for imparting desired properties to azo dyes, such as water solubility and the ability to form stable complexes with metal ions.
Sulfonation: The presence of sulfonic acid groups (-SO₃H) is a defining feature of many acid dyes, including Acid this compound K. These groups are highly polar and confer water solubility to the dye molecule. tandfonline.com In the case of Acid this compound K, the sulfonic acid groups are introduced as part of the initial reactants (3-Amino-4-hydroxybenzenesulfonic acid and 4,5-Dihydroxynaphthalene-2,7-disulfonic acid) rather than through a post-synthesis modification. chemicalbook.com This strategic selection of sulfonated precursors is a common and efficient pathway for producing water-soluble azo dyes. tandfonline.com
Hydroxylation: Hydroxyl (-OH) groups are also integral to the structure and function of chrome dyes. These groups, positioned ortho to the azo linkage, act as key ligating sites for the chromium ion. mdpi.com Similar to sulfonation, these hydroxyl groups are typically present on the starting amine and coupling components. chemicalbook.com The oxidation of sulfonated azo dyes can sometimes lead to further hydroxylation on the aromatic rings. rsc.org
Formation of Chromium(III) Complexes with Azo Dye Ligandstandfonline.comresearchgate.net
The final step in producing a chrome dye is metallization, where the synthesized azo dye ligand is complexed with a chromium(III) ion. bohrium.com The azo dye acts as a polydentate ligand, coordinating with the Cr(III) center, typically through the nitrogen atoms of the azo group and the oxygen atoms of nearby hydroxyl groups. tandfonline.comekb.eg
The process generally involves heating the dye ligand with a solution of a chromium(III) salt, such as chromium acetate (B1210297), at a controlled pH. tandfonline.com The formation of the chromium complex significantly alters the electronic properties of the dye, which in turn affects its color and fastness properties. The resulting chromium(III) complexes often exhibit an octahedral geometry. bohrium.comtandfonline.comfiveable.me This complexation enhances the stability and lightfastness of the dye, making it suitable for various applications. tandfonline.com
Synthesis of Novel Chromium-Based Luminescent and Catalytic Materials
Beyond traditional dyes, advanced synthesis techniques are being employed to create novel chromium-based materials with tailored luminescent and catalytic functionalities.
Design and Synthesis of Organic Molecular Frameworks for Chromium Encapsulation and Ligand Field Controlresearchgate.netrsc.org
A key strategy in developing advanced chromium materials involves encapsulating chromium ions within precisely designed organic molecular frameworks. technologynetworks.com Metal-Organic Frameworks (MOFs) are a prominent class of such materials.
Synthesis of Chromium-Based MOFs: Chromium-based MOFs, such as MIL-101(Cr), are typically synthesized via hydrothermal or solvothermal methods. researchgate.netsci-hub.seacs.org In the synthesis of MIL-101(Cr), a chromium salt (e.g., Cr(NO₃)₃·9H₂O or CrCl₃·6H₂O) is reacted with a multitopic organic linker, most commonly terephthalic acid (1,4-benzenedicarboxylic acid), in a solvent like water or DMF at high temperatures (around 210-220 °C). sci-hub.seresearchgate.net The resulting structure consists of trimeric chromium(III) octahedral clusters linked by the organic ligands, creating a highly porous framework with a large surface area and coordinatively unsaturated chromium sites. nih.govresearchgate.net
Ligand Field Control: The properties of the encapsulated chromium ion—whether for luminescence or catalysis—are profoundly influenced by the surrounding ligands, a concept described by Ligand Field Theory. acs.orgacs.org The organic framework acts as a rigid, well-defined ligand environment. By modifying the organic linkers (e.g., changing their length, geometry, or functional groups), it is possible to systematically tune the ligand field around the chromium center. fiveable.mealfa-chemistry.com This control over the ligand field splitting of the chromium d-orbitals directly affects the electronic transitions, thereby dictating the material's luminescent properties and its reactivity in catalytic processes. rsc.orgalfa-chemistry.com For instance, researchers have developed luminescent chromium compounds by building them into stiff organic frameworks, which minimizes energy loss and enhances their light-emitting properties. technologynetworks.com Similarly, the catalytic activity of chromium sites in MOFs can be optimized by tailoring the framework to control access to the active sites and stabilize reactive intermediates. researchgate.netmdpi.comresearchgate.netnih.gov
Table 2: Synthesis of MIL-101(Cr) - A Chromium-Based MOF
| Component | Example | Role | Source |
|---|---|---|---|
| Metal Source | Chromium(III) nitrate (B79036) (Cr(NO₃)₃·9H₂O) | Provides the metal nodes (Cr₃O clusters) | researchgate.net |
| Organic Linker | Terephthalic acid (H₂BDC) | Connects the metal nodes to form the framework | researchgate.net |
| Solvent | Water, DMF | Medium for the reaction | sci-hub.seresearchgate.net |
| Synthesis Method | Hydrothermal/Solvothermal | Provides conditions for crystallization | researchgate.net |
Controlled Synthesis of Divalent Chromium (Cr(II)) Based Pigments
The synthesis of pigments based on divalent chromium (Cr(II)) presents a unique challenge due to the relative instability of this oxidation state compared to the more common Cr(III) and Cr(VI) states. However, harnessing Cr(II) as a chromophore offers the potential for novel color palettes. Researchers have explored methodologies inspired by historical pigments and lunar mineralogy to stabilize Cr(II) within a crystal lattice, thereby generating new pigmentary materials.
A notable approach involves the substitution of the divalent copper (Cu²⁺) in Egyptian blue (CaCuSi₄O₁₀) with divalent chromium (Cr²⁺). specialchem.com This method is predicated on the fact that Cr²⁺ is isoelectronic with Mn³⁺, the chromophore responsible for the intense color of YInMn blue. specialchem.comnsf.gov The synthesis requires high temperatures, approximately 1371°C (2500°F), and a reduced oxygen atmosphere (high vacuum) to stabilize the divalent state of chromium. specialchem.comceramics.org While this specific substitution has led to the creation of durable reddish-magenta pigments, the underlying principle of utilizing the Egyptian blue structure as a host for Cr(II) demonstrates a viable strategy for developing new Cr(II)-based pigments. specialchem.comceramics.orgipcm.it The resulting pigments exhibit remarkable stability in both acidic and basic conditions and maintain their structural integrity and color up to 500°C. ceramics.org
Another avenue for obtaining chromium-based blue materials involves the synthesis of chromium(II) complexes that can subsequently transform into blue chromium(III) species. For instance, the reaction of anhydrous chromium(II) chloride (CrCl₂) with the ligand 4,11-dimethyl-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane in dimethylformamide (DMF) open to the air results in the formation of blue crystals of a mono-hydroxo chromium(III) complex, [Cr(2)Cl(OH)]Cl. nih.gov Although the final product contains Cr(III), the synthesis begins with a Cr(II) precursor, highlighting a controlled oxidation pathway to a blue pigment. The reaction proceeds at 50–60 °C over 48 hours, with the solution color changing from an initial green to a dark blue. nih.gov
The hydrothermal synthesis of chromium(II) pyrophosphate, Na₂CrP₂O₇·0.5H₂O, from chromium(II) acetate and tetrasodium (B8768297) pyrophosphate also yields a material with pentacoordinated Cr²⁺. researchgate.net While the color of this specific compound is not explicitly stated as blue, hydrothermal methods offer a controlled environment for synthesizing specific crystalline phases of chromium compounds.
The following table summarizes the synthesis parameters for Cr(II)-based and Cr(II)-derived pigments.
| Precursors | Synthesis Method | Temperature | Atmosphere | Product | Color | Reference |
| Chromium metal, Chromium trioxide, etc. | Solid-state reaction | ~1371°C | High vacuum | Ca₁₋ₓMgₓCrSi₄O₁₀ | Magenta | specialchem.com |
| Anhydrous CrCl₂, Ligand 2 in DMF | Solution Synthesis | 50–60°C | Air | [Cr(2)Cl(OH)]Cl (a Cr(III) complex) | Blue | nih.gov |
| Chromium(II) acetate, Tetrasodium pyrophosphate | Hydrothermal | Not specified | Not specified | Na₂CrP₂O₇·0.5H₂O | Not specified | researchgate.net |
Preparation of Chromium-Containing Coordination Polymers and Nanostructures
The synthesis of chromium-containing coordination polymers and nanostructures provides another pathway to "this compound" pigments. By carefully selecting ligands and synthesis conditions, it is possible to tune the coordination environment of the chromium ions and, consequently, the optical properties of the resulting material.
Mechanochemical synthesis has been shown to be an effective, solvent-free method for preparing chromium(III) complexes. Grinding purple CrCl₃(THF)₃ with the white bidentate ligand PN (a phosphine-amine ligand) for five minutes results in the formation of a dark blue powder, [Cr(PN)₂Cl₂]Cl, in high yield (97%). acs.org This method highlights the direct reaction between the chromium precursor and the ligand in the solid state to produce a colored coordination polymer.
The sol-gel method is another versatile technique for synthesizing chromium-based pigments. For instance, cobalt-chromium spinels (CoCr₂O₄) can be produced via an aqueous sol-gel route. mdpi.comlmaleidykla.lt While CoCr₂O₄ is typically green, substituting chromium with gallium (Ga³⁺) can shift the color towards blue. Full substitution of Cr³⁺ with Ga³⁺ in the spinel structure results in light blue powders, which yield a violetish-blue color in a ceramic glaze. mdpi.comresearchgate.net This demonstrates that doping or substitution within a nanostructured material can be a powerful tool for color tuning.
Furthermore, the synthesis of chromium(III) complexes with specific macrocyclic ligands can lead to blue-colored compounds. The reaction of anhydrous CrCl₃ with cross-bridged tetraazamacrocycles in DMF can produce dark purple solutions, which upon precipitation and washing, yield purple solid products. nih.gov While not strictly blue, these coordination compounds demonstrate the principle of ligand design in achieving specific colors.
The table below outlines various methods for preparing blue chromium-containing coordination polymers and nanostructures.
| Chromium Precursor | Co-reactant/Ligand | Synthesis Method | Product | Resulting Color | Reference |
| CrCl₃(THF)₃ | Bidentate PN ligand | Mechanochemical Synthesis | [Cr(PN)₂Cl₂]Cl | Dark Blue | acs.org |
| Co(NO₃)₂·6H₂O, Cr(NO₃)₃·9H₂O, Ga₂O₃ | Aqueous Sol-Gel | CoCr₂₋ₓGaₓO₄ | Light Blue | mdpi.comresearchgate.net | |
| Anhydrous CrCl₃ | Cross-bridged tetraazamacrocycle | Solution Synthesis | Chromium(III) macrocyclic complexes | Purple | nih.gov |
Sophisticated Spectroscopic and Structural Characterization Techniques
X-ray Diffraction (XRD) for Crystalline Phase Analysis
X-ray Diffraction (XRD) is a powerful non-destructive technique primarily used for the structural characterization of crystalline materials. For "Chrome Blue" pigments, particularly those based on inorganic metal oxides, XRD provides crucial information regarding their crystalline phases, lattice parameters, crystallinity, and particle size.
Many inorganic "this compound" pigments, such as Cobalt Chromite Blue (Pigment Blue 36), adopt a spinel crystal structure. The general formula for a spinel is AB₂O₄, where A is a divalent cation (e.g., Co²⁺) and B is a trivalent cation (e.g., Al³⁺, Cr³⁺) nih.govamericanelements.comsscmaterials.comproductingredients.com. XRD analysis allows for the unambiguous identification of these spinel phases through their unique diffraction patterns. Each crystalline phase possesses a characteristic set of diffraction peaks at specific 2θ angles and relative intensities. For Cobalt Chromite Blue (Co[Al,Cr]₂O₄), the presence of distinct diffraction peaks confirms the formation of the mixed metal oxide spinel structure nih.govamericanelements.comsscmaterials.com.
Quantification of different crystalline phases within a "this compound" pigment sample can be achieved using various methods, including the RIR (Reference Intensity Ratio) method or whole-pattern fitting approaches like Rietveld refinement. These methods enable the determination of the relative amounts of each crystalline phase present, which is critical for quality control and understanding pigment performance.
Rietveld refinement is a sophisticated whole-pattern fitting technique applied to XRD data, allowing for the precise determination of crystallographic parameters such as lattice constants, atomic coordinates, thermal parameters, and fractional site occupancies. For spinel-type "this compound" pigments like Cobalt Chromite Blue, Rietveld refinement can accurately elucidate the cubic lattice parameter (typically denoted as 'a' for cubic spinels) americanelements.comsscmaterials.com. Variations in the Al/Cr ratio within the Co[Al,Cr]₂O₄ spinel structure, which influence the color hue, can be directly correlated with changes in the lattice parameter. For instance, increasing the chromium content can lead to subtle shifts in diffraction peak positions, reflecting changes in the average cation-oxygen bond lengths and thus the lattice constant.
The table below illustrates hypothetical lattice parameters for different compositions within the Cobalt Chromite Blue spinel system.
Table 1: Hypothetical Lattice Parameters for Co(Al,Cr)₂O₄ Spinels
| Compound Composition (Approximate) | Lattice Parameter (a, Å) | Reference (Illustrative) |
| CoAl₂O₄ (Pure Cobalt Aluminate) | 8.106 | Hypothetical Data |
| CoAl₁.₅Cr₀.₅O₄ | 8.125 | Hypothetical Data |
| CoAlCrO₄ | 8.140 | Hypothetical Data |
| CoCr₂O₄ (Pure Cobalt Chromite) | 8.336 | Hypothetical Data |
Note: These are illustrative values for demonstration purposes only and would vary based on synthesis conditions and precise stoichiometry in actual research findings.
The shape and breadth of XRD peaks provide valuable insights into the microstructural properties of "this compound" pigments, specifically crystallinity and crystallite size. Sharper, more intense peaks indicate higher crystallinity and larger crystallite sizes, while broadened peaks suggest lower crystallinity or smaller crystallite sizes. Peak broadening can also arise from lattice strain. The Scherrer equation is commonly used to estimate average crystallite size from the full width at half maximum (FWHM) of diffraction peaks americanelements.com. More advanced methods, such as the Williamson-Hall plot, can differentiate between crystallite size and lattice strain effects.
For pigments, the crystallite size significantly impacts properties such as tinting strength, opacity, and dispersibility. Finer particles with higher crystallinity generally exhibit better pigment performance due to increased surface area and more uniform light scattering or absorption.
Vibrational Spectroscopy (Fourier Transform Infrared (FTIR) and Raman Spectroscopy)
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, is indispensable for analyzing the molecular structure, functional groups, and bonding environments within "this compound" compounds, especially organic dyes and those involving organic ligands.
For "this compound" compounds classified as azo dyes, such as Acid this compound K (C₁₆H₉N₂Na₃O₁₂S₃), FTIR and Raman spectroscopy are highly effective in identifying characteristic molecular vibrations nih.govlabsolu.cabiosynth.comghtech.com. The presence of the azo group (-N=N-) is a key feature, typically showing stretching vibrations in the 1400-1600 cm⁻¹ range in FTIR spectra, although often weak in Raman biosynth.comwikipedia.org. Other prominent functional groups present in these complex organic structures include:
Hydroxyl (-OH) stretching vibrations: Typically observed as broad bands around 3200-3600 cm⁻¹ (FTIR), indicating phenolic or alcoholic hydroxyl groups biosynth.comwikipedia.org.
Sulfonate (-SO₃H or -SO₃⁻) vibrations: Strong asymmetric and symmetric stretching vibrations of the S=O bond are usually found in the 1000-1200 cm⁻¹ and 1150-1250 cm⁻¹ regions, respectively, in FTIR spectra biosynth.comwikipedia.org.
Aromatic C-H stretching: Bands above 3000 cm⁻¹ (FTIR, Raman) and out-of-plane bending modes in the fingerprint region (650-900 cm⁻¹) biosynth.comwikipedia.org.
Aromatic C=C stretching: Strong bands in the 1450-1650 cm⁻¹ range (FTIR, Raman) biosynth.comwikipedia.org.
When such organic ligands coordinate with chromium ions to form metal-complex dyes, characteristic shifts in vibrational frequencies provide evidence of coordination. For instance, shifts in C=O or O-H stretching frequencies for ligands containing carboxylate or hydroxyl groups can indicate bond formation with the metal center.
Table 2: Characteristic Vibrational Modes in Acid this compound K (Hypothetical)
| Functional Group | Typical FTIR Wavenumber Range (cm⁻¹) | Interpretation / Assignment |
| O-H Stretching (Phenolic/Alcoholic) | 3200-3600 (broad) | Hydroxyl groups |
| Aromatic C-H Stretching | 3000-3100 | C-H bonds in aromatic rings |
| C=C Aromatic Stretching | 1450-1650 | Aromatic ring skeletal vibrations |
| N=N Azo Stretching | 1400-1600 (variable intensity) | Azo group linkage |
| S=O Stretching (Sulfonate) | 1000-1200, 1150-1250 | Sulfonate groups (ionic/covalent) |
| C-N Stretching | 1150-1350 | Aromatic C-N bonds |
| Fingerprint Region | 600-1500 | Unique structural information, C-X bonds |
Note: These are illustrative wavenumber ranges. Actual peak positions can vary based on the specific molecular environment and intermolecular interactions.
Crucially, in metal-complex "this compound" dyes, the formation of coordination bonds between the organic ligand and chromium ions often leads to significant shifts or appearance of new bands within the fingerprint region or lower wavenumber regions (e.g., metal-ligand stretching vibrations below 600 cm⁻¹ in Raman). These changes provide direct spectroscopic evidence of complexation, revealing which functional groups are involved in binding the metal ion and the geometry of the coordination sphere. For example, the interaction of a hydroxyl or carboxylate group with a chromium ion can cause a shift in the characteristic stretching vibrations of these groups, indicating the formation of a coordination bond.
Discrimination and Speciation of Chromium Oxidation States (Cr(III) vs. Cr(VI)) in Compounds
The accurate discrimination and speciation of chromium oxidation states, particularly between trivalent chromium (Cr(III)) and hexavalent chromium (Cr(VI)), are of paramount importance due to their vastly different chemical behaviors, environmental mobilities, and toxicological profiles nih.gov. While Cr(III) is generally considered an essential micronutrient with low toxicity, Cr(VI) is highly toxic, carcinogenic, and readily absorbed by biological systems nih.govub.ac.idamecj.com. Spectroscopic techniques provide crucial insights into these distinct forms of chromium.
UV-Visible Spectrophotometry: A widely employed method for Cr(VI) determination and speciation leverages its ability to form a characteristic colored complex with 1,5-diphenylcarbazide (B1670730) (DPC) under acidic conditions, resulting in a red-violet absorption band typically at 540 nm ub.ac.idamecj.com. Cr(III) does not react with DPC, allowing for selective Cr(VI) measurement. Total chromium can be determined after oxidizing Cr(III) to Cr(VI), and Cr(III) can then be calculated by difference ub.ac.id. Direct UV-Vis analysis of Cr(VI) is also possible, with absorbance features at 350 nm (at pH ≤ 6) and 372 nm (at pH ≥ 8) depending on its speciation (chromate vs. dichromate) amecj.com.
X-ray Absorption Spectroscopy (XAS): X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy are powerful synchrotron-based techniques for direct, non-destructive speciation of chromium in diverse matrices, including complex environmental or material samples nih.gov. XANES spectra are particularly sensitive to the oxidation state and local coordination environment of an element. For chromium, a notable shift in the K-edge energy to higher values is observed with increasing oxidation state, serving as a qualitative indicator for the presence of Cr(III), Cr(VI), or mixtures thereof ljmu.ac.uk. Cr(VI) typically exhibits a distinct pre-edge peak due to 1s to 3d electronic transitions, which is absent or much less intense in Cr(III) due to its octahedral coordination geometry nih.govljmu.ac.ukresearchgate.net. EXAFS provides quantitative structural information, such as bond lengths and coordination numbers, around the chromium atom, further aiding in distinguishing different chromium species and their bonding environments jst.go.jp. Studies using XANES have demonstrated the ability to detect trace amounts of Cr(VI) even in the presence of dominant Cr(III) ljmu.ac.uk.
Surface-Enhanced Raman Spectroscopy (SERS): SERS has also been shown to differentiate Cr(VI) and Cr(III) in water based on their distinct spectral features and pH dependence. Cr(VI) SERS signals are most prominent at pH 10, while Cr(III) signals are strongest at pH 5.5, enabling their discrimination nih.govacs.org.
Understanding chromium speciation through these advanced spectroscopic techniques is crucial for the comprehensive characterization of "this compound" compounds, whether they are industrial pigments where chromium's oxidation state affects color and stability, or molecular dyes where the chromium species dictates complexation and functional properties.
In-situ Monitoring of Chemical Reactions and Transformations
In-situ monitoring using spectroscopic techniques allows for real-time observation of chemical reactions and transformations involving "this compound" compounds, providing invaluable insights into reaction mechanisms, kinetics, and intermediate species formation. This approach is particularly beneficial for understanding the stability, reactivity, and application performance of chromium-containing materials.
UV-Visible Spectroscopy for Reaction Monitoring: UV-Vis spectroscopy is highly amenable to in-situ monitoring due to its relatively simple setup and sensitivity to changes in electronic structure that accompany chemical transformations. For "this compound" dyes or complexes, changes in absorption band positions, intensities, and shapes can directly indicate reaction progress. For example, the reduction of Cr(VI) to Cr(III) can be monitored by the disappearance of characteristic Cr(VI) absorption bands or the appearance of Cr(III) complex features amecj.com. In electrochemical studies, cyclic voltammetry, often coupled with UV-Vis, can track the reduction of Cr(VI) to Cr(III) at different pH values and in the presence of various acids, revealing acid-dependent reaction pathways rsc.org. This real-time data helps in identifying rate-limiting steps and optimizing reaction conditions.
XAS for In-situ Chemical Transformations: Synchrotron-based XANES and EXAFS can be employed in-situ to track changes in chromium oxidation states and coordination environments during chemical reactions under various conditions (e.g., hydration, redox processes) nih.gov. For instance, XAFS has been used to observe the reduction of Cr(VI) to Cr(III) in oil shale ashes over time due to hydration, confirming the dominance of Cr(III) and changes in its local bonding environment (e.g., forming Cr-C bonds in carbonate media) nih.gov. This demonstrates how the technique can elucidate the fate of chromium in complex environmental or industrial settings, which is directly applicable to understanding the long-term stability or transformation of "this compound" materials.
Electronic Spectroscopy (UV-Visible Absorption Spectroscopy)
Electronic spectroscopy, primarily UV-Visible (UV-Vis) absorption spectroscopy, is a fundamental tool for characterizing "this compound" compounds, providing insights into their electronic structure, color properties, and interactions with light. The observed absorption bands arise from various electronic transitions within the chromium complexes.
Analysis of Ligand Field Splitting (d-d transitions) in Chromium Complexes
Chromium, particularly in its Cr(III) oxidation state ([Ar]3d³ electronic configuration), is a classic example for studying ligand field splitting (or crystal field splitting) theory through UV-Vis spectroscopy. In octahedral Cr(III) complexes, the three d-electrons occupy the lower energy t2g orbitals. Electronic transitions can occur from the t2g to the higher energy eg orbitals (d-d transitions), giving rise to characteristic absorption bands in the visible region researchgate.net.
For Cr(III) hexahydrate, [Cr(H₂O)₆]³⁺, which is violet-blue, two spin-allowed d-d transitions are typically observed:
ν₁ (⁴A₂g → ⁴T₂g): This transition typically appears around 17,000 cm⁻¹ to 18,000 cm⁻¹ (approx. 550-590 nm), corresponding to the crystal field splitting parameter (10 Dq or Δo) for the octahedral complex.
ν₂ (⁴A₂g → ⁴T₁g(F)): This transition is observed at higher energies, usually around 24,000 cm⁻¹ to 25,000 cm⁻¹ (approx. 400-415 nm). These transitions are responsible for the characteristic colors of many chromium(III) complexes, including those that might contribute to "this compound" hues. The exact position and intensity of these bands are highly dependent on the nature of the ligands coordinated to the chromium ion, as described by the spectrochemical series. Strong-field ligands lead to larger splitting (higher energy transitions), while weak-field ligands result in smaller splitting (lower energy transitions).
Table 1: Representative d-d Transition Energies for Octahedral Cr(III) Complexes
| Complex (Ligands) | ν₁ (cm⁻¹) [nm] | ν₂ (cm⁻¹) [nm] | Color |
| [Cr(H₂O)₆]³⁺ | ~17,000 | ~24,000 | Violet-Blue researchgate.net |
| [Cr(NH₃)₆]³⁺ | ~21,550 | ~28,500 | Yellow |
| [Cr(CN)₆]³⁻ | ~26,000 | ~32,000 | Yellow |
Note: The exact values can vary based on specific experimental conditions and counter-ions.
The analysis of these d-d transitions is critical for elucidating the coordination geometry and the strength of the ligand field around the chromium center in "this compound" compounds that are molecular complexes, such as metal-dye complexes formed by mordant dyes.
Investigation of Charge Transfer (CT) Bands (e.g., Ligand-to-Metal Charge Transfer (LMCT), Ligand-to-Ligand Charge Transfer (LLCT))
Beyond d-d transitions, UV-Vis spectra of chromium complexes, including those contributing to "this compound" colors, often exhibit more intense absorption bands at higher energies in the UV region. These are typically charge transfer (CT) bands, which involve the transfer of electron density between the metal center and the ligands.
Ligand-to-Metal Charge Transfer (LMCT): In LMCT transitions, an electron from a ligand orbital is promoted to an empty or partially empty metal orbital. These transitions are common for ligands with lone pairs or π-electron systems (e.g., oxide, halide, or organic dye ligands) and metal ions in higher oxidation states or with easily reducible empty orbitals. For Cr(VI) (d⁰), which lacks d-d transitions, its yellow chromate (B82759) (CrO₄²⁻) and orange dichromate (Cr₂O₇²⁻) forms exhibit strong LMCT bands in the UV-Vis region, typically around 370 nm and 270 nm for chromate, and 350 nm and 280 nm for dichromate, depending on pH amecj.com. In Cr(III) complexes, LMCT bands can also occur if the ligands are easily oxidized or have suitable orbitals, often appearing at higher energies than d-d transitions.
Metal-to-Ligand Charge Transfer (MLCT): These involve the transfer of an electron from a metal d-orbital to an empty ligand orbital. MLCT bands are typically observed in complexes where the metal is in a lower oxidation state and the ligand is a good π-acceptor. While less common for typical Cr(III) compounds compared to LMCT, they can be present in specific Cr complexes.
Ligand-to-Ligand Charge Transfer (LLCT): In complexes containing multiple types of ligands or extended organic ligands, electron transfer can also occur between different ligand orbitals. This is particularly relevant for "this compound" organic dyes that coordinate to chromium, where the chromophore's intrinsic electronic transitions might be influenced by, or interact with, the metal center.
Monitoring of Degradation Kinetics and Intermediate Formation
UV-Vis spectroscopy is an indispensable tool for monitoring the degradation kinetics and intermediate formation of "this compound" compounds, particularly for dyes or complex materials that undergo chemical transformations over time or under specific environmental conditions.
The degradation of a "this compound" dye, for example, can be tracked by observing the decrease in intensity of its characteristic absorption bands, indicating the consumption of the parent compound. Simultaneously, the appearance of new absorption bands, or shifts in existing ones, can signal the formation of intermediate degradation products.
Kinetic Analysis: By collecting UV-Vis spectra at timed intervals, kinetic data can be obtained. The Beer-Lambert law allows for the calculation of concentrations of the reactant and products, enabling the determination of reaction orders, rate constants, and half-lives under various conditions (e.g., pH, temperature, light exposure, presence of oxidants/reductants) amecj.com. For instance, studies on the stability of Cr(VI) species in water have used UV-Vis to monitor their concentrations directly under varying pH conditions, showing that Cr(VI) absorbance is stable at pH ≤ 6 but influenced by pH in the range 6 < pH < 8 amecj.com.
Intermediate Identification: While UV-Vis primarily provides information about electronic transitions, characteristic absorption patterns can sometimes be used to identify known intermediates or suggest their presence. When coupled with other analytical techniques (e.g., mass spectrometry, chromatography), UV-Vis data becomes even more powerful for the elucidation of complex degradation pathways. This is vital for understanding the environmental fate, performance, and stability of "this compound" materials in their intended applications.
X-ray Absorption Spectroscopy (XANES and EXAFS) for Elemental Speciation and Coordination Environment
X-ray Absorption Spectroscopy (XAS), encompassing X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful technique for determining the elemental speciation and coordination environment of chromium in "this compound" compounds, especially in complex or heterogeneous systems where traditional solution-based methods may be inadequate. Unlike UV-Vis, which focuses on electronic transitions, XAS provides direct structural information around the absorbing atom.
XANES for Elemental Speciation: XANES spectra reveal information about the oxidation state and local symmetry of the absorbing chromium atom. The exact position of the absorption edge (K-edge for chromium) shifts to higher energy as the oxidation state of chromium increases. For instance, Cr(VI) compounds exhibit an absorption edge at higher energy compared to Cr(III) compounds ljmu.ac.uk. Furthermore, pre-edge features in the XANES spectrum are highly diagnostic: a strong pre-edge peak for Cr(VI) indicates its tetrahedral coordination geometry, while its absence or weakness in Cr(III) signifies octahedral coordination nih.govljmu.ac.uk. Linear combination fitting of sample XANES spectra with spectra of known reference compounds (e.g., Cr(III) acetylacetonate, potassium dichromate) allows for quantitative determination of the relative proportions of different chromium oxidation states in a sample researchgate.netjst.go.jp.
EXAFS for Coordination Environment: EXAFS extends beyond XANES by providing quantitative information about the local atomic arrangement around the chromium atom, typically within a radius of ~5 Å. Analysis of EXAFS oscillations yields precise bond distances, coordination numbers, and types of neighboring atoms (e.g., oxygen, carbon, nitrogen). This allows for the determination of the geometry of the coordination sphere (e.g., octahedral, tetrahedral) and the identification of specific ligand atoms directly bonded to chromium jst.go.jp. For example, EXAFS analysis can confirm Cr(III) in an octahedral oxygen coordination sphere or identify the presence of specific functional groups (like carboxylic acids) binding to chromium in a complex jst.go.jp. This level of detail is crucial for understanding the structural basis of the color and reactivity of "this compound" materials, including how chromium interacts with organic ligands in dyes or with other metal oxides in pigment spinels.
Table 2: Key XAS Features for Cr(III) and Cr(VI) Speciation
| Feature | Cr(III) (e.g., [Cr(H₂O)₆]³⁺) | Cr(VI) (e.g., CrO₄²⁻) | Significance |
| K-edge Position | Lower Energy | Higher Energy | Direct indicator of oxidation state. |
| Pre-edge Peak | Weak or Absent | Strong | Diagnostic of tetrahedral coordination in Cr(VI); relates to 1s→3d transition. |
| Coordination | Typically Octahedral | Typically Tetrahedral | Revealed by EXAFS analysis of coordination number and bond lengths. |
XAS techniques are particularly valuable for characterizing the solid-state forms of "this compound" pigments (e.g., cobalt chromite blue spinel, where Cr is part of a complex lattice) and for understanding the binding environment of chromium in insoluble or matrix-embedded dye systems.
Cr K-edge XANES for Chromium Oxidation State Determination (e.g., Cr(III), Cr(V), Cr(VI)) and Local Geometry
Chromium K-edge X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a powerful technique for determining the oxidation state and local coordination environment of chromium in "this compound" compounds. The position and shape of the pre-edge and main-edge features in the XANES spectrum are highly sensitive to the chromium oxidation state and its symmetry.
The pre-edge peak, typically observed at lower energies, arises from 1s to 3d electronic transitions. Its intensity and energy position are characteristic of the Cr oxidation state and coordination geometry, particularly for tetrahedral Cr(VI) species which exhibit an intense pre-edge peak due to electric dipole allowed transitions. For example, Cr(VI) compounds generally show a distinct pre-edge peak around 5980-5988 eV, while Cr(III) species typically exhibit a weaker pre-edge feature or no pre-edge peak, usually at slightly lower energies, reflecting their more centrosymmetric octahedral coordination.
The main absorption edge position (defined as the energy at half-height of the absorption edge) shifts to higher energies with increasing oxidation state due to increased effective nuclear charge. For instance, Cr(III) compounds typically have main-edge energies around 6000-6003 eV, while Cr(VI) compounds can be found at 6008-6012 eV. This shift allows for quantitative determination of the average chromium oxidation state in mixed-valence "this compound" compounds. For example, in cobalt chromite blue spinel (CoCr₂O₄), XANES confirms the presence of Cr(III) predominantly, with a pre-edge feature consistent with octahedral Cr(III). The presence of Cr(V) species, which are less common but can exist in certain catalytic systems or intermediates, would typically manifest a pre-edge feature at energies between Cr(III) and Cr(VI) and a main edge shift reflecting its intermediate oxidation state.
Table 1: Representative Cr K-edge XANES Pre-edge and Main Edge Energies for Different Chromium Oxidation States
| Chromium Oxidation State | Pre-edge Energy (eV) | Main Edge Energy (eV) | Coordination Geometry (Typical) |
| Cr(III) | ~5980 (weak/absent) | ~6000-6003 | Octahedral |
| Cr(V) | ~5983-5986 | ~6004-6007 | Tetrahedral, Square Pyramidal |
| Cr(VI) | ~5987-5990 (intense) | ~6008-6012 | Tetrahedral |
Note: Values are approximate and can vary slightly based on specific compound and ligand environment.
EXAFS for Detailed Bond Distances and Coordination Numbers
Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy provides precise information about the local atomic environment around chromium, including bond distances, coordination numbers, and types of neighboring atoms. Unlike XANES, EXAFS analyzes the oscillations beyond the absorption edge, which are caused by the backscattering of the photoelectron wave from surrounding atoms.
By fitting the EXAFS oscillations, researchers can determine accurate Cr-O, Cr-N, or other Cr-X bond distances within "this compound" compounds. For instance, in cobalt chromite spinel (CoCr₂O₄), EXAFS studies confirm that chromium occupies octahedral sites (B-sites) in the spinel structure, with Cr-O bond distances typically around 1.95-1.97 Å and a coordination number of 6. This structural information is crucial for understanding the optical properties and stability of "this compound" pigments. In contrast, if "this compound" refers to a complex where chromium is coordinated to organic ligands, EXAFS can differentiate between Cr-O (from oxygen-donating ligands like carboxylates or phenoxides) and Cr-N (from nitrogen-donating ligands like amines or pyridines) bond lengths, providing direct evidence of the specific coordination environment. For example, in certain chromium(III) complexes with nitrogen and oxygen donor ligands, Cr-N distances might range from 2.05-2.10 Å, and Cr-O distances from 1.95-2.00 Å, depending on the specific ligand field.
Magnetic Resonance Spectroscopy (Electron Paramagnetic Resonance (EPR) and Nuclear Magnetic Resonance (NMR))
EPR for Characterization of Paramagnetic Chromium Species (e.g., Cr(III), Cr(V)) and Spin States
Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for the characterization of paramagnetic chromium species within "this compound" compounds. It specifically detects species with unpaired electrons, such as Cr(III) (d³, S=3/2) and Cr(V) (d¹, S=1/2).
The EPR spectrum provides characteristic g-values, hyperfine coupling constants, and zero-field splitting parameters that are unique to the electronic structure and local environment of the paramagnetic chromium ion. For Cr(III), which is often found in an octahedral environment, EPR spectra typically exhibit broad signals, sometimes with fine structure, and g-values near 2.0. The presence of zero-field splitting (ZFS) due to deviations from perfect octahedral symmetry can significantly broaden the signal, making it difficult to observe at room temperature, but it can be resolved at low temperatures. For example, studies on Cr(III) doped materials or pigments reveal characteristic anisotropic g-values, providing insights into coordination symmetry.
Cr(V) species, being d¹ systems, are generally easier to detect by EPR due to their relatively sharp signals, often exhibiting g-values distinct from Cr(III) and sometimes hyperfine splitting from nuclear spins (e.g., ⁵³Cr, I=3/2, 9.5% natural abundance) if present. The g-values and their anisotropy are sensitive indicators of the ligand field symmetry around the Cr(V) center, which is often found in tetrahedral or square pyramidal environments. EPR is thus invaluable for identifying specific chromium oxidation states, particularly reactive Cr(V) intermediates, and elucidating their spin states and local symmetry in complex "this compound" materials.
Table 2: Typical EPR Parameters for Paramagnetic Chromium Species
| Chromium Species | Number of d electrons | Spin State (S) | Typical g-values | Characteristics |
| Cr(III) | 3 | 3/2 | ~1.98-2.00 | Broad signals, often with zero-field splitting |
| Cr(V) | 1 | 1/2 | ~1.95-1.99 | Sharper signals, anisotropic g-values, hyperfine often |
NMR for Elucidation of Organic Ligand Structures and Complexation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of organic ligands and confirming their complexation with chromium in "this compound" coordination compounds. While paramagnetic chromium centers (Cr(III) and Cr(V)) typically cause significant broadening and shifting of NMR signals of nearby nuclei due to their unpaired electrons, clever experimental techniques and specific conditions (e.g., diamagnetic chromium complexes, or rapid ligand exchange) can still yield valuable structural information.
For diamagnetic chromium compounds (e.g., certain Cr(0), Cr(II), or Cr(IV) complexes, though less common for blue colors), conventional ¹H, ¹³C, and other heteroatom NMR (e.g., ¹⁵N, ³¹P) can be used to determine the exact connectivity and stereochemistry of the organic ligands coordinated to chromium. Chemical shifts, coupling constants, and 2D NMR techniques (COSY, HSQC, HMBC) provide comprehensive structural details of the ligand framework.
In paramagnetic "this compound" complexes, the effects on NMR signals can be used diagnostically. Paramagnetic shifts (Fermi contact and pseudo-contact shifts) provide information about the spin density distribution and the geometry of the complex. While signals can be broadened, which makes traditional NMR difficult, techniques like saturation transfer difference (STD) NMR or solvent suppression methods can sometimes provide information. Alternatively, the ligands can be studied before complexation, and changes in their NMR spectra upon complexation (e.g., shifts, changes in symmetry) can infer coordination. For "this compound" compounds that are organic coordination complexes, NMR is critical for confirming the identity of the ligands and their binding modes, which directly impacts the compound's properties, including its color.
Electron Microscopy Techniques (Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX))
Morphological Analysis of Pigment Particles and Crystal Habit
Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) are indispensable tools for the morphological and elemental characterization of "this compound" pigment particles and their crystal habit. SEM provides high-resolution images of the surface morphology, particle size, shape, and aggregation state of the pigment particles.
For "this compound" pigments, such as cobalt chromite blue spinel (CoCr₂O₄), SEM images typically reveal irregularly shaped particles, often with a polyhedral or nearly spherical morphology, and particle sizes ranging from tens of nanometers to several micrometers, depending on the synthesis conditions and subsequent processing. The crystal habit, including facets and surface defects, can provide insights into the growth mechanisms and processing history of the pigment. The degree of aggregation or dispersion of the particles observed via SEM directly impacts the pigment's performance characteristics, such as tinting strength and rheology in a matrix.
Coupled with SEM, EDX spectroscopy provides elemental composition analysis. By analyzing the characteristic X-rays emitted from the sample upon electron bombardment, EDX identifies the elements present and their relative abundances. For "this compound" pigments, EDX spectra confirm the presence of chromium and often cobalt and oxygen, along with any other intentional or unintentional dopants or impurities. Furthermore, EDX mapping can reveal the spatial distribution of these elements across the pigment particles or within aggregated structures, confirming homogeneity or identifying regions of different compositions. This combined SEM-EDX analysis is crucial for quality control, understanding pigment performance, and investigating degradation mechanisms of "this compound" materials.
Table 3: Common Elements Detected in "this compound" Pigments by EDX
| Element | Typical Source | Role |
| Chromium | Main chromophore | Responsible for blue color in many forms |
| Oxygen | Part of oxide lattice, ligands | Forms the inorganic matrix or organic bonds |
| Cobalt | In cobalt chromite blue spinels | Contributes to stability and color |
| Other | Dopants, impurities, counter-ions | Can affect color, stability, and processing |
Elemental Mapping and Compositional Analysis
Elemental mapping and compositional analysis are crucial techniques employed to elucidate the precise atomic makeup and spatial distribution of constituent elements within a chemical compound. For the chemical compound Acid this compound K (ACBK), these analyses provide fundamental insights into its molecular integrity and purity. Techniques such as Energy Dispersive X-ray Spectroscopy (EDS or EDX) and X-ray Fluorescence (XRF) are commonly utilized to identify and quantify the elements present in a sample myscope.traininglibretexts.orgnih.gov.
Detailed Research Findings
While direct quantitative experimental data (e.g., weight percentages from EDX) for Acid this compound K in published research can be scarce, its elemental composition can be precisely determined from its chemical formula: C₁₆H₉N₂Na₃O₁₂S₃ nih.govlabsolu.caglpbio.comalfa-chemical.comcalpaclab.comghtech.com. This formula indicates the presence of carbon (C), hydrogen (H), nitrogen (N), sodium (Na), oxygen (O), and sulfur (S) atoms within the molecule.
Elemental mapping, typically performed using EDX in conjunction with scanning electron microscopy (SEM), allows for the visualization of the spatial distribution of these elements across a sample myscope.traininglibretexts.org. Although specific visual maps for ACBK were not detailed in the provided literature, studies involving ACBK in various applications, such as modified electrodes or adsorption materials, have reported the detection of expected elements like C, N, O, and Na in EDX spectra, confirming its molecular composition calpaclab.commyscope.training. The presence and distribution of these elements are consistent with the chemical structure of Acid this compound K, which contains a complex organic backbone with sulfonic acid groups and sodium counterions.
Compositional analysis quantifies the relative proportions of each element. Based on the molecular formula C₁₆H₉N₂Na₃O₁₂S₃ and the atomic weights of its constituent elements, the theoretical elemental composition by weight percentage for Acid this compound K is calculated. This theoretical composition serves as a benchmark for experimental validation and quality control.
Data Tables
The theoretical elemental composition of Acid this compound K (C₁₆H₉N₂Na₃O₁₂S₃) is presented in the table below:
| Element | Number of Atoms | Atomic Weight ( g/mol ) | Total Weight in Compound ( g/mol ) | Weight Percentage (%) |
| Carbon (C) | 16 | 12.011 | 192.176 | 32.77 |
| Hydrogen (H) | 9 | 1.008 | 9.072 | 1.55 |
| Nitrogen (N) | 2 | 14.007 | 28.014 | 4.78 |
| Sodium (Na) | 3 | 22.990 | 68.970 | 11.76 |
| Oxygen (O) | 12 | 15.999 | 191.988 | 32.74 |
| Sulfur (S) | 3 | 32.06 | 96.180 | 16.40 |
| Total | 586.400 | 100.00 |
Note: The total molecular weight calculated is 586.40 g/mol , which aligns with reported values for Acid this compound K nih.govlabsolu.cacalpaclab.comghtech.com.
Elemental analysis through techniques like EDX confirms the presence of these key elements, particularly the heavier ones such as sulfur and sodium, alongside carbon, oxygen, and nitrogen, which are fundamental to its organic structure. While EDX can provide semi-quantitative data, accurate quantitative analysis often requires careful calibration with standards due to limitations, especially for light elements (atomic number < 11) and matrix effects nih.gov.
Photochemical Degradation Pathways
Photochemical degradation pathways for chromium-containing dyes and pigments are often initiated by light absorption, leading to complex redox transformations and the generation of reactive species.
Dye-sensitized photocatalysis extends the photoactivity of wide-bandgap semiconductors like titanium dioxide (TiO₂) into the visible light spectrum iosrjournals.orgfrontiersin.org. This mechanism is particularly relevant for the degradation of dyes such as Acid this compound K (ACBK). In this process, the organic dye molecule acts as a photosensitizer, absorbing visible light energy frontiersin.org. Upon absorbing photons, electrons within the dye molecules are excited to higher energy states. Subsequently, these excited electrons are injected from the dye's excited state to the conduction band of the TiO₂ semiconductor frontiersin.orgresearchgate.netacs.org. This electron injection prevents charge carrier recombination in the TiO₂, thus prolonging the lifetime of the charge carriers and enabling the photocatalytic process under visible light iosrjournals.org.
For instance, studies have investigated the application of TiO₂ photocatalysts sensitized with porphyrins, such as meso-tetra(4-carboxyphenyl)porphyrin (H₂TPPC) or meso-tetra(4-nitrophenyl)porphyrin (TNO₂PP), for the degradation of ACBK under visible light irradiation researchgate.netacs.org. The H₂TPPC-TiO₂ composite demonstrated significant effectiveness, achieving up to 94% decolorization of a 10 mg/L ACBK solution within 15 minutes under incandescent lamp irradiation researchgate.netacs.org. This efficiency was further accelerated under natural sunlight researchgate.netacs.org. This mechanism, involving direct electron transfer from the excited sensitizer (B1316253) to the TiO₂ conduction band, highlights the potential of such composites for wastewater treatment using natural sunlight researchgate.netacs.org.
Reactive Oxygen Species (ROS) play a crucial role in the photodegradation of organic pollutants, including dyes like Acid this compound K frontiersin.orgacs.org. In photocatalytic systems, the excited electrons on the surface of the semiconductor (e.g., TiO₂) can participate in redox reactions, leading to the generation of various ROS, such as superoxide (B77818) ions (O₂⁻), hydroxyl radicals (OH), and singlet oxygen (¹O₂) frontiersin.orgresearchgate.net.
For Acid this compound K, the primary ROS responsible for its photodecomposition can be ranked in terms of their contribution: superoxide radical anion (O₂⁻) > hydroxyl radical (OH) > holes (h⁺) acs.org. The formation of these species is often mediated by the interaction of photogenerated electrons and holes with dissolved oxygen and water molecules. For example, the reduction of O₂ by conduction band electrons is essential for the photodegradation of dyes under visible light irradiation researchgate.net. Studies have shown that when metal ions like Cu²⁺ or Fe³⁺ are added, they can decrease the reduction of O₂ by conduction electrons, thereby blocking the formation of ROS and inhibiting dye degradation researchgate.net. Conversely, certain modifications to photocatalysts, such as high-density oxygen vacancies in TiO₂ or the addition of nitrogen-doped graphene quantum dots (N-GQDs), can enhance the generation of reactive species, leading to improved photodegradation activity towards ACBK acs.org.
The formation of ROS can also be influenced by dissolved organic matter (DOM) in natural waters, which acts as a photosensitizer under solar irradiation, generating species like hydroxyl radicals, singlet oxygen, and excited triplet DOM (³DOM*) that contribute to the indirect photodegradation of pollutants frontiersin.org.
Light-induced redox transformations of chromium species are significant in pigment matrices, particularly in chrome yellow (PbCrO₄) pigments, where Cr(VI) can undergo reduction to Cr(III) esrf.fracs.orgresearchgate.netresearchgate.net. This process is a major cause of chromatic alteration, leading to the darkening of paintings containing these pigments esrf.fracs.orgresearchgate.net. The reduction of Cr(VI) to Cr(III) proceeds through the formation of paramagnetic Cr(V) species as long-lived intermediates esrf.fracs.orgresearchgate.net. These Cr(V) species are often formed through the interaction between the pigment and the organic binder, such as oil acs.orgresearchgate.net.
The light-induced reduction of Cr(VI) is favored by wavelengths shorter than 460 nm (where the pigment shows maximum absorption) but can also occur at longer wavelengths (490–530 nm) esrf.fr. Humidity can increase the tendency for chromates to be reduced, and certain crystal structures, like orthorhombic PbCr₀.₂S₀.₈O₄, are more prone to this redox process esrf.frresearchgate.net. The reduction of Cr(VI) can lead to the release of Cr(III) into the aqueous phase, for example, from commercial lead chromate pigments under simulated sunlight nih.gov. This photodissolution can be activated by light with wavelengths less than 514 nm and is mediated by the reduction of Cr(VI) through self-generated electrons nih.gov. The kinetics of this reaction are influenced by electron-hole separation efficiency, which can be enhanced by electron donors, and by solution pH, as the process consumes protons nih.gov.
In addition to reduction, light can also play a role in the oxidation of Cr(III) to Cr(VI) under certain conditions, especially in acidic environments and in the presence of Fe(III) tandfonline.com. This oxidation can be mediated by hydroxyl radicals generated during photolysis tandfonline.com. The presence of organic acids can further impact these light-induced transformations tandfonline.com.
Oxidative and Reductive Degradation Processes
Beyond photochemical routes, this compound compounds can undergo degradation through direct chemical oxidation and complex redox cycles involving different chromium oxidation states.
Chemical oxidation is a widely employed method for the degradation of refractory organic pollutants in wastewater, including dyes like Acid this compound K (ACBK) researchgate.net. Chlorine dioxide (ClO₂) is a potent oxidizing agent that has been effectively used for the decolorization and degradation of ACBK researchgate.netumanitoba.canih.goviwaponline.com.
Studies have demonstrated the efficiency of ClO₂ in the catalytic oxidation of simulated wastewater containing ACBK, often utilizing an activated carbon-MnO₂ catalyst researchgate.netnih.goviwaponline.com. Under optimized conditions (e.g., wastewater COD of 2,418 mg/L, optimum pH 1.2, ClO₂ dosage of 1,200 mg/L, and catalyst dosage of 4 g), the chemical oxygen demand (COD) removal efficiency can reach 72.0%, and the decolorization efficiency can be as high as 87.8% within 50 minutes of reaction researchgate.netnih.goviwaponline.com. The catalytic oxidation process generally yields higher COD removal efficiency compared to chemical oxidation alone nih.goviwaponline.com. Infrared spectroscopy analysis indicates that the active ingredient, manganese dioxide, is chemically bonded to the activated carbon support, rather than merely being mechanically blended nih.goviwaponline.com. Researchers have proposed degradation mechanisms for ACBK by chlorine dioxide based on experimental evidence and intermediate analysis using online infrared spectrum analysis nih.goviwaponline.com.
A summary of degradation efficiency for ACBK with chlorine dioxide under catalytic oxidation is provided in the table below:
| Parameter | Value | Unit | Source |
| COD Removal Efficiency | 72.0 | % | nih.gov |
| Decolorization Efficiency | 87.8 | % | nih.gov |
| Optimum pH | 1.2 | - | nih.gov |
| Chlorine Dioxide Dosage | 1200 | mg/L | nih.gov |
| Catalyst (AC-MnO₂) Dosage | 4 | g | nih.gov |
| Reaction Time | 50 | min | nih.gov |
| Wastewater Initial COD | 2418 | mg/L | nih.gov |
Chromium exhibits a diverse range of oxidation states, with Cr(III) and Cr(VI) being the most common in environmental systems primescholars.comnih.govfrontiersin.org. While Cr(VI) is highly toxic and mobile, Cr(III) is considerably less toxic and tends to form precipitates under natural pH conditions primescholars.comfrontiersin.orgu-szeged.hu. The interconversion between these states, particularly through reactive intermediates like Cr(V) and Cr(IV), is central to chromium's environmental fate and toxicity primescholars.commdpi.comresearchgate.netnsf.gov.
The reduction of Cr(VI) to Cr(III) often proceeds through one-electron or two-electron transfer steps, involving the formation of short-lived Cr(V) and Cr(IV) intermediates primescholars.commdpi.comresearchgate.netnsf.govresearchgate.net. For instance, in the presence of reductants like ascorbate (B8700270) or glutathione, Cr(VI) can be reduced to Cr(V), Cr(IV), and ultimately Cr(III) primescholars.comresearchgate.net. These intermediate species, especially Cr(V) and Cr(IV), are highly reactive and can play a role in generating reactive oxygen species (ROS) and causing damage to biomolecules like DNA primescholars.comresearchgate.netnsf.gov. For example, Cr(V) can disproportionate to form Cr(VI) and Cr(III) or undergo ligand-exchange reactions researchgate.netnsf.gov. Some Cr(VI) reductases produce highly unstable Cr(V) intermediates which can then oxidize back to Cr(VI) by donating electrons to molecular oxygen, generating ROS frontiersin.org.
Conversely, Cr(III) can be oxidized to Cr(VI) under specific conditions, such as in the presence of strong oxidants like hydrogen peroxide (H₂O₂) or manganese oxides (MnOx) nih.govmdpi.comnsf.govresearchgate.net. The oxidation of Cr(III) by H₂O₂ can occur at neutral or near-alkaline pH and can generate hydroxyl radicals (HO•) along with the stepwise oxidation of Cr(III) to Cr(VI) researchgate.net. In systems involving Cr(VI) and H₂O₂, Cr(VI) can act as both a catalyst and an oxidant, with the decomposition of H₂O₂ being mediated by the reduction of Cr(VI) to Cr(V) and Cr(IV), which then produce HO• radicals nih.govhep.com.cn. The absence of Cr(V) signatures in some degradation processes may be attributed to its rapid and complete reduction to Cr(III) mdpi.com.
The redox cycling between these chromium species underscores the complex chemistry involved in the transformation and degradation of chromium compounds in various matrices.
Enzymatic Degradation of Azo Dyes (e.g., Azoreductase Activity)
Azo dyes, characterized by one or more azo bonds (-N=N-), are a significant class of colorants widely used in various industries, including textiles, cosmetics, and food nih.govresearchgate.net. Acid this compound K (C.I. 16675), as an azo dye, undergoes degradation primarily through the action of azoreductase enzymes nih.govmdpi.comnih.gov. These enzymes are crucial in the reductive cleavage of the azo bond, leading to the formation of colorless aromatic amines nih.govmdpi.comnih.govsaspublishers.comscholarsresearchlibrary.comresearchgate.net.
Azoreductases, found in various microorganisms like bacteria and fungi, catalyze this reaction by transferring electrons to the dye molecule nih.govmdpi.comsaspublishers.comresearchgate.net. This process typically requires low-molecular-weight reducing equivalents such as flavin adenine (B156593) dinucleotide (FADH) or nicotinamide (B372718) adenine dinucleotide (NADH) as electron donors mdpi.comsaspublishers.com. The electron transfer results in the breakage of the azo bond, producing aromatic amines that may still be potentially toxic and require further aerobic or microaerophilic oxidation for complete mineralization into non-toxic end products like water, carbon dioxide, and ammonia (B1221849) nih.govmdpi.com.
While cytoplasmic azoreductases can be less effective for sulfonated azo dyes due to their complex structure and poor diffusion properties, they efficiently degrade water-soluble, non-sulfonated azo dyes under anaerobic conditions mdpi.com. Conversely, membrane-bound azoreductases can directly catalyze electron transfer to azo dyes using redox-active coenzymes, leading to decolorization mdpi.com. The presence of oxygen can inhibit azo bond reduction activity, as aerobic respiration may preferentially utilize NADH, thereby hindering electron transfer to the azo bonds scholarsresearchlibrary.com.
Hydrolytic Stability and Leaching Behavior in Aqueous Environments
The hydrolytic stability and leaching behavior of "this compound" compounds largely depend on their chemical nature, whether they are organic dyes or inorganic pigments.
Inorganic spinel pigments, such as Cobalt Blue (Cobalt(II) aluminate, CoAl2O4), which is also known as C.I. Pigment Blue 28, are renowned for their exceptional stability wikipedia.orgnaturalpigments.camdpi.comresearchgate.net. These mixed metal oxides generally possess a stable crystal structure (AB2O4), making them highly resistant to heat, light, and environmental changes mdpi.comresearchgate.net. Cobalt blue, for instance, is produced by sintering cobalt(II) oxide with aluminium(III) oxide at high temperatures (around 1200 °C), resulting in a chemically inert and practically insoluble compound wikipedia.orgnaturalpigments.ca.
Their inherent inertness means that spinel pigments typically exhibit very low solubility in aqueous solutions, including physiological media naturalpigments.caeuropa.eu. This characteristic minimizes the release of heavy metals into the environment, rendering them environmentally benign naturalpigments.ca. Studies on cobalt chromite blue green spinel, a related spinel pigment, confirm its very low dissolution and bioaccessibility in various aqueous and physiological media europa.eu.
Despite the general inertness of spinel pigments, several factors can influence the solubility and potential release of components from pigment systems. For pigments in general, the selection of appropriate solvents is crucial, as the polarity, surface tension, dielectric constant, geometry, pH, and viscosity of the solvent can affect their dissolution and recrystallization processes frontiersin.orgmdpi.com.
For inorganic pigments like those based on cobalt, environmental factors such as pH and redox potential can influence their behavior in water cdc.govcdc.gov. For instance, the adsorption of cobalt by particulate matter tends to decrease with decreasing pH due to increased competition from hydrogen ions for metal binding sites, which can lead to higher concentrations of dissolved cobalt at lower pH levels cdc.gov. Similarly, the amount of mobile cobalt in soil and sediment can increase under more acidic conditions cdc.gov.
In the context of pigments within a matrix (e.g., paint), factors like the binding medium's acidity, temperature, and exposure to environmental elements can influence the pigment's stability and the leaching of components. For instance, studies on smalt, a cobalt-containing potash glass, show that leaching of alkali components can occur when exposed to acidic oil binding mediums, leading to pigment degradation and associated changes in the medium nationalgallery.org.uk. The high surface area of crushed pigments can also facilitate leaching of components when immersed in an acidic environment nationalgallery.org.uk.
For organic dyes, like Acid this compound K, their water solubility is a key factor influencing their behavior in aqueous environments, including their potential for release from textile or other applications scbt.com. Factors affecting the stability and degradation of dyes can include pH, light, temperature, oxygen levels, and the presence of metal ions or enzymes nih.gov.
Interaction with Other Chemical Species and Surfaces
Acid this compound K (ACBK), as an organic dye, demonstrates a propensity to form complexes with metal ions. Notably, its interaction with copper(II) ions (Cu2+) has been investigated. Studies have shown that Cu2+ can form a new complex, specifically Cu(ACBK)2, through interaction with ACBK researchgate.net. This complex formation has significant implications for the degradation of the dye. For example, the presence of Cu2+ has been observed to depress the catalytic degradation of ACBK in processes like UV-TiO2 and H2O2 oxidation researchgate.net. This is attributed to the formation of the Cu(ACBK)2 complex, which can protect certain groups within the ACBK molecule from oxidation by reactive oxygen species generated during these degradation processes researchgate.net. The formation of such metal-dye complexes can therefore reduce the efficiency of dye removal researchgate.net.
In general, small, highly charged metal ions like Cu2+ have a strong tendency to act as Lewis acids and form complex ions libretexts.orgacs.org. The stability constants of these complexes are important in understanding their behavior in solution acs.org. ACBK has also been shown to form sensitive adsorptive complex waves with Scandium(III) (Sc(III)) at a molar ratio of 1:2 (Sc(III) to ACBK), and with Yttrium(III) (Y(III)) at a 1:1 molar ratio researchgate.net.
The adsorption and desorption of "this compound" compounds, particularly Acid this compound K, on catalytic surfaces play a vital role in their removal or transformation processes. Adsorption is a fundamental step in many catalytic degradation processes, where the dye molecules bind to the surface of the catalyst acs.orgacs.org. The efficiency of dye removal by photocatalysts, for instance, is directly linked to the adsorption capacity of the material acs.org.
The adsorption behavior of dyes, including Acid this compound K, is influenced by various factors such as the particle size of the adsorbent, the adsorbent mass, the initial concentration of the dye, the pH of the solution, and temperature arabjchem.org. For example, studies have indicated that aminated metal-organic frameworks (MOFs) like NH2-UiO-66 exhibit a higher affinity for cationic dyes compared to anionic dyes like Acid this compound K, suggesting the influence of electrostatic interactions on the adsorption process scu.ac.ir. The maximum adsorption capacity of Acid this compound K onto certain adsorbents, such as MOF235, can be quite high, indicating their potential for environmental purification researchgate.net. The adsorption process can be spontaneous and endothermic, fitting various kinetic and isotherm models researchgate.net.
Table: Chemical Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| Acid this compound K | 135659037 |
| Cobalt Blue (CoAl2O4) | 12888320 |
| Copper(II) Sulfate (B86663) | 24462 |
| Copper(II) ion (Cu2+) | N/A* |
*Note: PubChem CIDs are typically assigned to neutral compounds or specific salts. Copper(II) ion (Cu2+) is a cation and is often studied in the context of its salts, such as Copper(II) Sulfate (PubChem CID: 24462 for anhydrous, 24463 for pentahydrate) fishersci.sermreagents.comnih.gov."this compound" refers to a family of blue pigments and dyes, with distinct chemical compositions and applications. For the purpose of this article, we will primarily discuss Acid this compound K (an azo dye) and Cobalt Blue (an inorganic spinel pigment), as these represent common interpretations of "this compound" in the context of chemical reactivity and stability.
Chemical Reactivity, Transformation, and Degradation Mechanisms
Hydrolytic Stability and Leaching Behavior in Aqueous Environments
The hydrolytic stability and leaching behavior of "this compound" compounds largely depend on their chemical nature, whether they are organic dyes or inorganic pigments.
Inorganic spinel pigments, such as Cobalt Blue (Cobalt(II) aluminate, CoAl2O4), also known as C.I. Pigment Blue 28, are renowned for their exceptional stability. wikipedia.orgnaturalpigments.camdpi.comresearchgate.net These mixed metal oxides generally possess a stable crystal structure (AB2O4), making them highly resistant to heat, light, and environmental changes. mdpi.comresearchgate.net Cobalt blue, for instance, is produced by sintering cobalt(II) oxide with aluminium(III) oxide at high temperatures (around 1200 °C), resulting in a chemically inert and practically insoluble compound. wikipedia.orgnaturalpigments.ca
Their inherent inertness means that spinel pigments typically exhibit very low solubility in aqueous solutions, including physiological media. naturalpigments.caeuropa.eu This characteristic minimizes the release of heavy metals into the environment, rendering them environmentally benign. naturalpigments.ca Studies on cobalt chromite blue green spinel, a related spinel pigment, confirm its very low dissolution and bioaccessibility in various aqueous and physiological media. europa.eu
Despite the general inertness of spinel pigments, several factors can influence the solubility and potential release of components from pigment systems. For pigments in general, the selection of appropriate solvents is crucial, as the polarity, surface tension, dielectric constant, geometry, pH, and viscosity of the solvent can affect their dissolution and recrystallization processes. frontiersin.orgmdpi.com
For inorganic pigments like those based on cobalt, environmental factors such as pH and redox potential can influence their behavior in water. cdc.govcdc.gov For instance, the adsorption of cobalt by particulate matter tends to decrease with decreasing pH due to increased competition from hydrogen ions for metal binding sites, which can lead to higher concentrations of dissolved cobalt at lower pH levels. cdc.gov Similarly, the amount of mobile cobalt in soil and sediment can increase under more acidic conditions. cdc.gov
In the context of pigments within a matrix (e.g., paint), factors like the binding medium's acidity, temperature, and exposure to environmental elements can influence the pigment's stability and the leaching of components. For instance, studies on smalt, a cobalt-containing potash glass, show that leaching of alkali components can occur when exposed to acidic oil binding mediums, leading to pigment degradation and associated changes in the medium. nationalgallery.org.uk The high surface area of crushed pigments can also facilitate leaching of components when immersed in an acidic environment. nationalgallery.org.uk
For organic dyes, like Acid this compound K, their water solubility is a key factor influencing their behavior in aqueous environments, including their potential for release from textile or other applications. scbt.com Factors affecting the stability and degradation of dyes can include pH, light, temperature, oxygen levels, and the presence of metal ions or enzymes. nih.gov
Interaction with Other Chemical Species and Surfaces
Acid this compound K (ACBK), as an organic dye, demonstrates a propensity to form complexes with metal ions. Notably, its interaction with copper(II) ions (Cu2+) has been investigated. Studies have shown that Cu2+ can form a new complex, specifically Cu(ACBK)2, through interaction with ACBK. researchgate.net This complex formation has significant implications for the degradation of the dye. For example, the presence of Cu2+ has been observed to depress the catalytic degradation of ACBK in processes like UV-TiO2 and H2O2 oxidation. researchgate.net This is attributed to the formation of the Cu(ACBK)2 complex, which can protect certain groups within the ACBK molecule from oxidation by reactive oxygen species generated during these degradation processes. researchgate.net The formation of such metal-dye complexes can therefore reduce the efficiency of dye removal. researchgate.net
In general, small, highly charged metal ions like Cu2+ have a strong tendency to act as Lewis acids and form complex ions. libretexts.orgacs.org The stability constants of these complexes are important in understanding their behavior in solution. acs.org ACBK has also been shown to form sensitive adsorptive complex waves with Scandium(III) (Sc(III)) at a molar ratio of 1:2 (Sc(III) to ACBK), and with Yttrium(III) (Y(III)) at a 1:1 molar ratio. researchgate.net
The adsorption and desorption of "this compound" compounds, particularly Acid this compound K, on catalytic surfaces play a vital role in their removal or transformation processes. Adsorption is a fundamental step in many catalytic degradation processes, where the dye molecules bind to the surface of the catalyst. acs.orgacs.org The efficiency of dye removal by photocatalysts, for instance, is directly linked to the adsorption capacity of the material. acs.org
The adsorption behavior of dyes, including Acid this compound K, is influenced by various factors such as the particle size of the adsorbent, the adsorbent mass, the initial concentration of the dye, the pH of the solution, and temperature. arabjchem.org For example, studies have indicated that aminated metal-organic frameworks (MOFs) like NH2-UiO-66 exhibit a higher affinity for cationic dyes compared to anionic dyes like Acid this compound K, suggesting the influence of electrostatic interactions on the adsorption process. scu.ac.ir The maximum adsorption capacity of Acid this compound K onto certain adsorbents, such as MOF235, can be quite high, indicating their potential for environmental purification. researchgate.net The adsorption process can be spontaneous and endothermic, fitting various kinetic and isotherm models. researchgate.net
Data Tables
Table 1: Key Characteristics and Behavior of "this compound" Compounds
| Compound Name | Type of Compound | Primary Degradation Mechanism (if applicable) | Hydrolytic Stability | Key Interaction |
| Acid this compound K | Azo Dye | Enzymatic degradation by azoreductases mdpi.com | Water-soluble scbt.com | Complex formation with metal ions (e.g., Cu2+) researchgate.net |
| Cobalt Blue (CoAl2O4) | Spinel Pigment | Highly stable, inert naturalpigments.ca | Highly insoluble naturalpigments.ca | Low reactivity |
Table 2: Factors Influencing Pigment/Dye Solubility and Adsorption
| Factor | Influence on Solubility/Release (General) | Influence on Adsorption (General) | Applicable to "this compound" Variants |
| Solvent Polarity | Can affect dissolution and recrystallization frontiersin.orgmdpi.com | Not directly applicable to adsorption for release | Both (e.g., in processing) |
| pH | Can increase dissolved metal concentration (for pigments) cdc.gov | Can influence electrostatic interactions and adsorption capacity arabjchem.orgscu.ac.ir | Both (e.g., environmental leaching, dye adsorption) |
| Temperature | Can influence degradation rates nih.gov | Can affect adsorption kinetics and capacity arabjchem.orgresearchgate.net | Both |
| Initial Dye Concentration | Not applicable to inherent solubility | Higher concentration often leads to greater adsorption capacity arabjchem.org | Acid this compound K |
| Adsorbent Mass | Not applicable to inherent solubility | Can affect overall adsorption capacity arabjchem.org | Acid this compound K |
| Particle Size | Not applicable to inherent solubility | Can influence adsorption characteristics arabjchem.org | Both |
Ligand Exchange Reactions in Chromium Coordination Chemistry
Ligand exchange reactions are fundamental processes in coordination chemistry, involving the substitution of one or more ligands in a coordination complex by other ligands. In the context of "this compound" dyes, these reactions are crucial for the formation and stability of the colored chromium-dye complexes.
Nature of Chromium(III) Reactivity
Chromium(III) (Cr(III)) complexes are renowned for their kinetic inertness, meaning they undergo ligand substitution reactions relatively slowly compared to many other transition metal ions nih.govlibretexts.orgresearchgate.net. This inertness is primarily attributed to the d³ electron configuration of Cr(III), which results in a high Crystal Field Stabilization Energy (CFSE) in octahedral complexes libretexts.org. The significant energy barrier to distorting the octahedral geometry, a prerequisite for forming common five- or seven-coordinate intermediates, contributes to their slow reaction rates libretexts.org. This characteristic inertness ensures the high stability and durability of chromium-complexed dyes.
Mechanism of Ligand Exchange
Ligand substitution reactions in octahedral complexes can generally proceed via dissociative (D), associative (A), or interchange (I) mechanisms (Id or Ia) libretexts.org. For Cr(III) aqua complexes, [Cr(H₂O)₆]³⁺, the substitution of water molecules by incoming ligands often follows an interchange dissociative (Id) mechanism nih.govnih.gov. In this mechanism, the rate-determining step involves the partial dissociation of a ligand from the metal center before the incoming ligand fully binds. The conjugate base, [Cr(H₂O)₅(OH)]²⁺, which is formed through deprotonation of the aqua complex, often reacts more rapidly than the hexaaqua ion due to the labilizing effect of the coordinated hydroxide (B78521) ion on the trans-water molecule nih.govnih.gov. This highlights the importance of pH in influencing the reaction pathway and rate.
Role of Mordant Dyes as Ligands
Mordant dyes like C.I. Mordant Blue 13 and Acid this compound K are typically polydentate ligands, meaning they possess multiple donor atoms capable of binding to a central metal ion unam.mxscielo.org.mx. When these dyes interact with chromium(III) ions, they displace coordinated water molecules from the chromium aqua complex, forming stable chelate rings crunchchemistry.co.uk. This process, known as chelation, is highly favored thermodynamically due to a significant increase in entropy (the chelate effect), leading to the formation of stable chromium-dye complexes crunchchemistry.co.ukcardiff.ac.uk. The formation of these robust complexes is essential for the dye's colorfastness and resistance to environmental degradation unam.mxacs.org.
Factors Influencing Ligand Exchange Rates
Several factors influence the kinetics of ligand exchange reactions involving chromium(III) and "this compound" dyes:
pH : The acidity or alkalinity of the solution plays a critical role. Chromium(III) exists as [Cr(H₂O)₆]³⁺ in acidic solutions, but as pH increases, it can deprotonate to form hydrolyzed species like [Cr(H₂O)₅(OH)]²⁺. The latter is generally more labile (reacts faster) due to the labilizing effect of the hydroxide ligand nih.govnih.gov. Conversely, very high pH can lead to the precipitation of chromium hydroxide, reducing complex formation mdpi.com.
Temperature : Increasing temperature generally accelerates ligand exchange reactions by providing the necessary activation energy to overcome the kinetic inertness of Cr(III) complexes nih.govmdpi.com. Dye complexation with chromium often requires heating and prolonged reaction times to complete acs.orgbch.ro.
Nature of Ligands : The denticity and donor atom preferences of the incoming ligand (the dye) influence the reaction rate and the stability of the resultant complex. Polydentate ligands, like the "this compound" dyes, form more stable complexes through the chelate effect compared to monodentate ligands crunchchemistry.co.ukcardiff.ac.uk. The strength of the Cr-ligand bond, which depends on the nature of the donor atoms (e.g., oxygen from phenolic or carboxylic groups, nitrogen from azo groups in the dyes), also impacts the exchange rate acs.org.
Stability of Chromium-Dye Complexes
Table 1: General Characteristics of Ligand Exchange in Chromium(III) Coordination Chemistry Relevant to "this compound" Dyes
| Characteristic / Factor | Description |
| Kinetic Behavior | Cr(III) complexes are kinetically inert, meaning ligand substitution reactions proceed slowly. This is due to their d³ electron configuration and high Crystal Field Stabilization Energy (CFSE) in octahedral geometry. libretexts.orgresearchgate.net |
| Primary Mechanism | Often follows an interchange dissociative (Id) mechanism, particularly when involving the hydrolyzed species [Cr(H₂O)₅(OH)]²⁺. The rate-determining step involves bond breaking. nih.govnih.gov |
| Role of "this compound" Dyes | Act as polydentate ligands, forming stable chelate complexes with Cr(III) ions by displacing coordinated water molecules. crunchchemistry.co.uk |
| Influence of pH | Optimal pH ranges allow for the presence of reactive chromium(III) species (e.g., [Cr(H₂O)₅(OH)]²⁺) and the deprotonation of ligand donor groups, facilitating complex formation. Extreme pH can lead to precipitation or unstable complexes. nih.govnih.govmdpi.com |
| Influence of Temperature | Increased temperature generally enhances reaction rates by providing activation energy, overcoming the inertness of Cr(III). High temperatures are often required for efficient dye-metal complexation. nih.govacs.orgmdpi.com |
| Chelate Effect | Formation of multi-membered rings (chelates) by polydentate dye ligands significantly increases the thermodynamic stability of the complex due to a favorable entropy change. crunchchemistry.co.ukcardiff.ac.uk |
| Complex Stability | Chromium-dye complexes, particularly those formed with azo dyes, exhibit high stability, contributing to their colorfastness and resistance to decomposition in various conditions. unam.mxacs.orgmdpi.combch.ro |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are indispensable for understanding the static properties of chromium complexes, such as their electronic states, molecular geometries, and spectroscopic features.
Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Reactivity Prediction
Density Functional Theory (DFT) is a widely applied quantum chemical method for studying the electronic structure, optimizing geometries, and predicting the reactivity of chromium compounds. DFT calculations can accurately determine the ground state geometries of chromium complexes, including those with distorted octahedral arrangements, which is particularly relevant for various chromium(III) complexes niscpr.res.in. For instance, DFT studies have been used to investigate the interactions of chromium ions in different oxidation and spin states with carboxylate ligands, such as acetate (B1210297) scirp.org. These calculations have provided insights into bond lengths and energies, demonstrating consistency with experimental data scirp.org.
DFT is also employed to predict the chemical reactivity of chromium complexes by analyzing electronic parameters and frontier molecular orbitals (FMOs), such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) niscpr.res.in. For example, in tris(dithiolato)M complexes (M=Cr, Mn, Fe), DFT analyses showed that HOMO is mostly centered on metal-coordinated sulfur atoms, while LUMO is primarily located on the metal surface banglajol.info. The method can also be used to study intramolecular interactions and electron delocalization through Natural Bond Orbital (NBO) analysis banglajol.info. Furthermore, DFT has been utilized to investigate the stability and aromaticity changes in arene-chromium tricarbonyl complexes, such as η6-coronene-Cr(CO)3, revealing insights into haptotropic shifts and interaction energies chem-soc.si.
A significant challenge for DFT in studying chromium compounds, especially those with metal-metal bonds like the chromium dimer, lies in accurately describing their complex electronic states. For example, DFT methods often severely underestimate Cr–Cr bond distances in certain complexes due to improper description of the electronic state, rather than functional choice osti.gov. Despite these challenges, DFT remains a powerful tool for predicting various properties.
Table 1: Representative DFT-Calculated Structural Parameters for Chromium Complexes
| Complex Type | Property Investigated | Key Finding/Range | Reference |
| [Cr(III)(AC)3]0 | Average Cr-O bond length | ~2.01 Å | scirp.org |
| [Cr(VI)(AC)3]3+ | Average Cr-O bond length | ~1.85 Å | scirp.org |
| η6-coronene-Cr(CO)3 (A-type) | Cr-arene plane distance | 1.886 Å | chem-soc.si |
| η6-coronene-Cr(CO)3 (B-type) | Cr-arene plane distance | 1.808 Å | chem-soc.si |
| Cr(III) complexes with pyrazolone (B3327878) phenylhydrazone-based ligands | Distorted octahedral geometry | N/A | niscpr.res.in |
Ab Initio Methods for Potential Energy Surfaces and Vibrational Spectra (e.g., Chromium Dimer)
Ab initio methods, derived directly from quantum mechanics without empirical parameters, are crucial for accurately describing the potential energy surfaces (PES) and vibrational spectra of challenging systems like the chromium dimer (Cr2). The Cr2 molecule is known for its complex electronic structure and unusual PES, posing a long-standing challenge in quantum chemistry arxiv.orgacs.orgresearchgate.netarxiv.org.
Recent ab initio simulations, such as those employing multiconfiguration second-order perturbation theory (CASPT2) and density matrix renormalization group (DMRG) based CASPT2, have significantly improved the agreement between theoretical predictions and experimental data for the Cr2 dimer acs.orgresearchgate.net. These calculations aim to reproduce the unique potential energy curve of Cr2, which involves 12 valence electrons forming a formal sextuple bond that is weakly bound researchgate.netarxiv.org. Highly accurate ab initio PESs allow for the computation of detailed vibrational spectra by solving the vibrational Schrödinger equation, leading to reassignments of experimental peaks and deriving new experimental PESs that quantitatively agree with theory across various bond lengths and frequencies arxiv.orgacs.orgresearchgate.net. For example, calculated spectroscopic constants for Cr2 include an equilibrium bond length (Re) of 1.66 Å (experimental: 1.68 Å) and a dissociation energy (D0) of 1.65 eV (experimental: 1.53 ± 0.06 eV) researchgate.net. The computed vibrational frequencies also show good reproduction of higher modes researchgate.net.
Table 2: Ab Initio Calculated Spectroscopic Constants for Chromium Dimer (Cr2)
| Property | Calculated Value | Experimental Value | Reference |
| Equilibrium Bond Length (Re) | 1.66 Å | 1.68 Å | researchgate.net |
| Dissociation Energy (D0) | 1.65 eV | 1.53 ± 0.06 eV | researchgate.net |
| First Vibrational Frequency (ΔG1/2) | 413 cm-1 | 452 cm-1 | researchgate.net |
Time-Dependent DFT (TD-DFT) for Electronic Excitation Properties and UV-Vis Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic excitation properties and UV-Vis absorption spectra of chromium complexes. TD-DFT calculations can accurately describe the nature and energies of electronic excited states, crucial for understanding the optical properties of "Chrome Blue" compounds rsc.orgnih.gov.
Studies on bisarene chromium complexes, such as (arene)2Cr and (arene)2Cr+, have demonstrated that TD-DFT can correctly predict the influence of the metal atom and ligand on band positions and intensities in UV-Vis spectra, as well as the mixing of Rydberg and intravalency states rsc.orgnih.gov. In [Cr(III)(dithiolate)3] complexes, TD-DFT predicted electronic spectra showing absorption bands consistent with experimental data, primarily attributed to ligand-to-metal charge transfer (LMCT) transitions banglajol.info. For example, calculated bands appeared at 565 nm for Cr3+ complexes banglajol.info. This method is also used to analyze charge transfer complexes, showing good agreement between calculated and experimental absorption spectra arxiv.org. The inclusion of solvent effects via continuum polarizable continuum models (CPCM) in TD-DFT calculations further enhances the accuracy of predicted UV-Vis spectra in solution arxiv.orgacs.org.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational techniques used to model the time-dependent behavior of molecular systems, offering insights into dynamic processes, particularly in solution.
Investigation of Solution-Phase Behavior of Chromium Complexes (e.g., Jahn–Teller Distortion of Cr2+ ion)
Molecular Dynamics simulations are instrumental in investigating the solution-phase behavior of chromium complexes, particularly for understanding dynamic phenomena like the Jahn–Teller distortion. The hexaaquachromium(II) ion, [Cr(H2O)6]2+, is a classic example of a system exhibiting a dynamic Jahn–Teller effect, which results in structural distortions due to an asymmetric electron configuration rsc.orgresearchgate.netresearchgate.netnih.govacs.org.
Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) MD simulations have been successfully employed to study the structure and dynamics of the Jahn–Teller distorted [Cr(H2O)6]2+ complex in aqueous solution rsc.orgresearchgate.netresearchgate.netnih.gov. These simulations have shown that an increased temperature affects the lifetime of these distortions, decreasing the inversion time of the hydrated Cr2+ ion rsc.orgresearchgate.net. MD simulations provide details on structural properties through radial distribution functions, coordination numbers, and angular distributions, confirming the pronounced Jahn–Teller distorted octahedral geometry for [Cr(H2O)6]2+ researchgate.netnih.gov. While Cr(II) typically forms stable octahedral coordination geometries, the Jahn-Teller effect leads to variations in Cr-O distances and influences its electronic and magnetic properties acs.org.
Table 3: Key Findings from QM/MM MD Simulations of [Cr(H2O)6]2+
| Property/Observation | MD Simulation Result | Reference |
| Jahn–Teller distortion | Pronounced octahedral distortion observed | researchgate.netnih.gov |
| Effect of elevated temperature | Decreases inversion time of distortions to 0.5–2 ps | rsc.org |
| First-shell water exchange | No exchange observed within 35 ps simulation time | researchgate.net |
| Second-shell water exchange (mean residence time) | ~7.3 ps | researchgate.net |
| Cr-O bond distances (first shell) | Range of 1.9-2.8 Å | researchgate.net |
Ligand Dynamics and Solvent Effects
MD simulations are also vital for examining ligand dynamics and the influence of solvent environments on chromium complexes. These simulations can reveal how solvent-solute interactions modulate excited-state dynamics and chelation pathways acs.orgrsc.orgmdpi.comacs.org. For example, the lifetime of the excited state of Cr(III)-amine complexes can be significantly altered by changes in non-radiative coupling to the solvent, as demonstrated by the effect of deuteration on amine ligands rsc.org.
Prediction of Spectroscopic Properties (e.g., IR, UV-Vis, EPR)
Computational methods, particularly Density Functional Theory (DFT), play a crucial role in predicting the spectroscopic properties of chromium compounds. These predictions are essential for understanding the electronic structure and bonding within these materials, which directly influence their optical and magnetic behavior.
For instance, DFT calculations are widely used for the simulation of Electron Paramagnetic Resonance (EPR) spectra for chromium(V) intermediates and chromium(I) complexes researchgate.netnih.govacs.orgnih.gov. In the study of ethylene (B1197577) tetramerization catalysis, DFT methods were employed to model five-coordination in chromium hydrocarbyl species, confirming interactions like Cr-F and Cr-C, which are consistent with observed EPR spectra acs.org. For chromium(I) carbonyl complexes, DFT calculations have validated the spin Hamiltonian parameters obtained from experimental EPR spectra, providing insights into their photochemical transformations and the nature of intermediate species, such as meridional [Cr(CO)₃(κ¹-dppp)(κ²-dppp)]⁺ and trans-[Cr(CO)₂(dppp)₂]⁺ nih.govacs.org.
Furthermore, DFT is valuable for predicting UV-Vis absorption spectra, which are critical for understanding the color and optical properties of chromium-containing pigments. Studies on chromium-doped malayaite (CaSnSiO₅) have utilized DFT and Time-Dependent Density Functional Theory (TDDFT) to predict structural, electronic, optical, and colorimetric properties, showing good correspondence between theoretical and experimental absorption spectra researchgate.net. The optical spectra of chromium coatings, for example, exhibit characteristic bands attributed to Cr²⁺ ions in octahedral symmetry, with DFT calculations aiding in their interpretation ijitee.org. Infrared (IR) spectroscopy, while not explicitly detailed in the search results for chromium, is also amenable to DFT predictions, which can provide vibrational frequencies and intensities, offering insights into molecular geometry and bonding.
Crystal Field Theory and Ligand Field Theory Applications in Transition Metal Complexes and Clusters
Crystal Field Theory (CFT) and Ligand Field Theory (LFT) are foundational frameworks for understanding the electronic structure, bonding, and resulting properties of transition metal complexes, including those of chromium. CFT, developed in the early 20th century, primarily focuses on the electrostatic interactions between a central metal ion and surrounding ligands, treating ligands as point charges solubilityofthings.comlibretexts.orgresearchgate.net. This electrostatic interaction causes the degeneracy of the metal d-orbitals to split into different energy levels, with the splitting pattern depending on the complex's geometry and the nature of the ligands solubilityofthings.comlibretexts.orgfiveable.me.
For chromium, particularly in its Cr³⁺ (d³) ion configuration, CFT helps to explain its spectroscopic properties, including the electronic transitions responsible for the colors of its complexes libretexts.orgresearchgate.netfiveable.me. The magnitude of this d-orbital splitting, known as crystal field splitting energy (Δ₀ for octahedral complexes), influences the electronic configuration and magnetic properties of the complex fiveable.me.
LFT builds upon CFT by incorporating the covalent character of metal-ligand bonds and considering the overlap of metal and ligand orbitals solubilityofthings.comfiveable.megist.ly. This extension provides a more comprehensive understanding of the electronic structure, including concepts like the nephelauxetic effect, which describes the expansion of metal ion d-orbitals due to covalent bonding fiveable.me. LFT is crucial for explaining the magnetic behavior and stability of chromium complexes and clusters by refining the description of orbital interactions and covalent contributions fiveable.megist.ly. For instance, in square planar Cr²⁺ (d⁴) complexes, LFT principles, combined with experimental optical spectra, explain the observed magenta color through d-d transitions allowed via vibronic coupling nsf.govacs.org.
Computational Search and Design of Novel Chromium-Based Materials
Computational materials design, often leveraging first-principles calculations like DFT, is a powerful approach for discovering and designing novel chromium-based materials with desired properties. This involves systematically exploring potential crystal structures and compositions to predict their characteristics before experimental synthesis aip.orgosti.govjst.go.jp.
Recent preliminary explorations have indicated that chromium-based materials are among the hardest transition metal compounds researchgate.netacs.orgnih.gov. Computational methods, such as global optimization techniques, are employed to identify stable and hard chromium compounds by evaluating their enthalpy of formation and hardness researchgate.netacs.orgnih.gov. This approach has successfully recovered known stable compounds and predicted novel phases researchgate.netacs.orgnih.gov.
Prediction of Hardness and Stability in Chromium Carbides, Nitrides, and Borides
The computational prediction of hardness and stability is a key area in the design of novel chromium-based materials, particularly carbides, nitrides, and borides, which are attractive for their hard material properties researchgate.netacs.orgnih.gov.
Chromium Carbides: First-principles calculations have been extensively used to study the phase stability, mechanical properties, and electronic structure of binary chromium carbides such as Cr₇C₃, Cr₃C₂, and Cr₂₃C₆ mdpi.commdpi.com. These studies reveal that Cr₃C₂ often exhibits optimal structural stability and the highest theoretical hardness among these carbides, attributed to strong Cr-C bond strength and bond density mdpi.com. Computational efforts have also led to the prediction of new stable phases, such as Pmn2₁-Cr₂C, which is anticipated to have a high shear modulus and Vickers hardness aip.orgresearchgate.netacs.orgnih.govuspex-team.org. The stability of M₂₃C₆ carbides, including Cr₂₃C₆, has been linked to the metal d-filling, with M-M and M-C bonds providing cohesive properties mst.edu.
Chromium Nitrides: First-principles calculations investigate the structural, electronic, and mechanical properties of chromium nitrides, including CrN and Cr₂N researchgate.netresearchgate.neteafit.edu.co. For CrN, the NiAs-type structure is often found to be energetically more stable than other crystal structures researchgate.net. Studies on Cr₂N have predicted new stable phases, with Amm2-Cr₂N being the most stable and exhibiting higher elastic moduli, indicating greater hardness compared to CrN structures researchgate.net. Computational studies have also predicted the stabilization of novel phases like CrN₄ under pressure, which is a high-energy-density material researchgate.netacs.orgnih.gov. The hardness of CrN coatings has been shown to be comparable to literature values, and computational methods help understand how layering with chromium influences these properties mdpi.com.
Chromium Borides: Among chromium compounds, borides generally possess the highest hardness and greatest stability researchgate.netacs.orgnih.gov. First-principles calculations have explored the mechanical properties of various chromium borides, including CrB₄, which has been predicted to be superhard with a Vickers hardness of 48 GPa aip.orgresearchgate.netacs.orgnih.gov. Ternary chromium-aluminum-boron (Cr-Al-B) borides have also been investigated, with computational studies identifying stable crystal structures and predicting their mechanical and thermal properties, highlighting strong covalent B-B bonds contributing to high stiffness diva-portal.orgresearchgate.net. The stability and mechanical properties of chromium-molybdenum diboride alloys (Cr₁₋ₓMoₓB₂) have also been studied, revealing that Cr₀.₅Mo₀.₅B₂ exhibits excellent mechanical properties osti.gov.
The following table summarizes predicted hardness values for some chromium carbides and borides:
| Compound | Predicted Vickers Hardness (GPa) | Reference |
| CrB₄ | 48 | aip.orgresearchgate.netacs.org |
| Pmn2₁-Cr₂C | 27 | aip.orguspex-team.org |
| Cr₃C₂ | 18.2 | mdpi.com |
| Cr₇C₃ | 13.5 | mdpi.com |
| Cr₂₃C₆ | 10.1 | mdpi.com |
| Cr₀.₅Mo₀.₅B₂ | 27 | osti.gov |
Note: Experimental hardness values can vary due to different preparation methods and measurement protocols mdpi.com.
Rational Design of Pigments with Specific Optical or Reflective Properties
The rational design of pigments with specific optical or reflective properties is a significant application of computational chemistry, aiming to move beyond serendipitous discoveries digitellinc.comresearchgate.netresearchgate.net. While predicting a crystal structure that yields a durable, intense inorganic pigment with a desired color remains challenging, advancements in quantum mechanics and computational methods are paving the way digitellinc.comresearchgate.netresearchgate.net.
Density Functional Theory (DFT) is valuable for predicting the optical and colorimetric properties of ceramic pigments, such as chromium-doped malayaite (CaSnSiO₅) researchgate.net. These calculations help in understanding how chromium doping affects the structural, electronic, and ultimately the optical behavior of these materials, influencing their color.
For example, the discovery of YInMn blue (Y(In,Mn)O₃) through serendipity has highlighted new directions for tuning pigments via structural-substitutional rationales, allowing for the tuning of optical properties by substituting various transition metal ions digitellinc.com. In the context of "this compound," this signifies the potential for computationally guided design of chromium-based pigments. Recent work on chromium(II) (Cr²⁺) in square planar coordination has led to the development of durable and intense magenta pigments, with their optical spectra being consistent with theoretical predictions of d-d transitions within the Cr²⁺ (d⁴) center nsf.govacs.orgoregonstate.edu. These chromium-based magenta pigments exhibit high near-IR (heat) reflectivity, making them suitable for energy-saving "cool" coatings nsf.govdigitellinc.comoregonstate.edu. The ongoing research aims to establish fundamental chemical and crystal structural design principles to rationally create new pigments with specific optical properties oregonstate.edu.
Environmental Chemistry and Abatement Strategies Chemical Focus
Chemical Fate and Transport in Environmental Compartments
The environmental fate and transport of "Chrome Blue" compounds are intrinsically linked to their chemical composition and structural integrity. A fundamental distinction exists between the highly robust inorganic pigments and the comparatively more susceptible organic dyes.
Transport Mechanisms in Effluents and Controlled Dump Sites (focus on chemical inertness)
The transport mechanisms of this compound spinel pigments in the environment are primarily physical due to their profound chemical inertness and insolubility. When discharged into effluents, these pigments are conveyed predominantly as solid particulate matter rather than in a dissolved state naturalpigments.com. Their minimal solubility ensures that dissolved heavy metals are not significantly released into the leachate at controlled dump sites, thereby reducing the risk of heavy metal contamination in groundwater naturalpigments.com. Consequently, physical removal methods, such as mechanical separation and sedimentation, are effective for their abatement from wastewater streams naturalpigments.com.
Within controlled waste disposal environments, such as landfills, the movement of these inert solid contaminants is governed by mechanisms like advection and diffusion environment.govt.nz. Advection describes the transport of contaminants with the bulk flow of a fluid, such as water seeping through waste materials environment.govt.nz. Diffusion, a chemical process, involves the migration of contaminants from regions of higher concentration to lower concentration, even in the absence of significant fluid flow, and can be a controlling mechanism through well-constructed barrier systems environment.govt.nz. The stable crystalline structure of these pigments limits the potential for chemical leaching or widespread dispersal of their constituent metal ions once they are deposited in landfills naturalpigments.eu. This contrasts sharply with water-soluble organic dyes, which pose a greater risk of widespread aquatic pollution due to their ability to readily dissolve and spread, impacting water aesthetics and inhibiting photosynthesis by reducing light penetration researchgate.netnih.gov.
Advanced Oxidation Processes (AOPs) for Dye Degradation in Wastewater
In contrast to the inorganic spinel pigments, the organic dye Acid this compound K (ACBK, C.I. 16675, CAS No. 3270-25-5) is a water-soluble compound biosynth.comirisltd.cnchemicalbook.commade-in-china.com. Its discharge into wastewater from industrial processes, such as textile dyeing, necessitates advanced treatment solutions nih.govghtech.com. Advanced Oxidation Processes (AOPs) are highly effective technologies for degrading such recalcitrant organic pollutants, primarily by generating highly reactive species like hydroxyl radicals (OH•) researchgate.netiwra.orgmdpi.com.
Catalytic Systems and Reactor Design for Acid this compound K Degradation (e.g., Activated Carbon-MnO₂, UV-TiO₂)
Various catalytic systems have been explored for the degradation of Acid this compound K in wastewater, demonstrating varying efficiencies based on the chosen methodology and reactor design.
Activated Carbon-MnO₂ Catalytic Oxidation: An activated carbon-MnO₂ catalyst, prepared via a dipping-calcination method, has proven effective for the catalytic oxidation of simulated Acid this compound K wastewater when used in conjunction with chlorine dioxide as the oxidant csuohio.edunih.gov. This system has shown substantial efficacy in both reducing chemical oxygen demand (COD) and achieving decolorization nih.gov. Studies have reported a 72.0% COD removal efficiency and 87.8% decolor efficiency for wastewater with an initial COD of 2,418 mg/L nih.gov. The catalyst also exhibited good stability, with minimal decrease in COD removal after eight uses nih.gov.
Performance Data for Activated Carbon-MnO₂ Catalytic Oxidation:
| Parameter | Value |
| Initial COD of Wastewater | 2,418 mg/L nih.gov |
| COD Removal Efficiency | 72.0% nih.gov |
| Decolor Efficiency | 87.8% nih.gov |
| Optimum Reaction Time | 50 min nih.govsciencegate.app |
| Catalyst Reusability | Little decrease in COD removal after 8 uses nih.gov |
UV-TiO₂ Photocatalysis: Titanium dioxide (TiO₂) photocatalysis under UV irradiation is a well-established method for organic dye degradation iwra.orgmdpi.com. For Acid this compound K, research indicates that porphyrin-sensitized TiO₂ composites, such as H₂TPPC−TiO₂, can effectively degrade the dye even under visible light or natural sunlight irradiation acs.org. This process involves the injection of electrons from the photoexcited sensitizer (B1316253) into the conduction band of TiO₂, thereby initiating the photodegradation acs.org. The degradation of ACBK has been reported to reach up to 94% decolorization in 15 minutes under incandescent lamp irradiation when using H₂TPPC−TiO₂ acs.org. Reactor designs for these systems often involve batch photoreactors where UV-C lamps are strategically placed to ensure adequate light penetration into the dye solution mdpi.com. However, the presence of certain metal ions, like Cu²⁺, can hinder the degradation of ACBK in UV-TiO₂ and H₂O₂ processes by forming complexes with ACBK, which shields the dye from reactive oxygen species and affects its adsorption onto the TiO₂ surface researchgate.net.
Elucidation of Degradation Reaction Mechanisms and Intermediate Product Formation
The degradation of Acid this compound K via AOPs primarily relies on the generation of highly reactive oxidizing agents, predominantly hydroxyl radicals (OH•) iwra.orgnih.gov. These radicals initiate the breakdown of complex organic molecules through various pathways.
For the activated carbon-MnO₂/chlorine dioxide system, the degradation reaction mechanism of Acid this compound K by chlorine dioxide oxidation has been elucidated through experimental evidence, including online infrared spectrum analysis to identify intermediate products nih.gov. The active manganese dioxide component is chemically bonded to the activated carbon support, enhancing its catalytic performance nih.gov.
In UV-TiO₂ photocatalysis , the process begins when the TiO₂ semiconductor absorbs photons, leading to the excitation of electrons and the formation of electron-hole pairs. These charge carriers then react with water and molecular oxygen present in the system to produce potent oxidizing species such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻). These highly reactive species subsequently attack the organic dye molecules, leading to their oxidative decomposition iwra.orgnih.gov. The ultimate goal of these processes is often the complete mineralization of the organic pollutants into benign end-products like carbon dioxide, water, and simple inorganic ions researchgate.net. Studies on AOPs indicate that various intermediate products, such as shorter-chain carboxylic acids, may form during the degradation pathway before complete mineralization researchgate.net.
Optimization of Process Parameters (e.g., pH, Oxidant Dosage, Catalyst Loading)
The efficiency of AOPs for Acid this compound K degradation is highly dependent on the optimization of several key operational parameters.
Oxidant Dosage: The concentration of the oxidant plays a pivotal role in the generation of hydroxyl radicals. An insufficient oxidant dosage can limit the reaction rate, while an excessive amount may lead to scavenging of the reactive radicals, thus reducing efficiency mdpi.com. For the activated carbon-MnO₂ system treating ACBK, an optimum chlorine dioxide dosage of 1,200 mg/L was reported for wastewater with an initial COD of 2,418 mg/L nih.gov.
Catalyst Loading: The amount of catalyst introduced into the system directly correlates with the number of available active sites for the degradation reaction. For the activated carbon-MnO₂ catalyst in ACBK degradation, an optimal dosage of 4 grams was reported nih.govsciencegate.app. In photocatalytic systems like UV-TiO₂, increasing the catalyst loading generally enhances the degradation rate by providing more active sites and increasing the production of hydroxyl radicals mdpi.comscielo.brscielo.br. However, beyond an optimal concentration, further increases in catalyst loading can lead to diminished efficiency due to effects such as light scattering and reduced light penetration through the solution mdpi.commdpi.com.
| Parameter | Acid this compound K Degradation (Activated Carbon-MnO₂/ClO₂) | General AOPs Considerations (e.g., UV-TiO₂) |
| pH | Optimal at 1.2 nih.gov | Influences catalyst surface charge and radical generation; varies by system mdpi.comscielo.brscielo.br |
| Oxidant Dosage | Optimal ClO₂ at 1,200 mg/L (for 2,418 mg/L COD) nih.gov | Critical for radical generation; excessive amounts can scavenge radicals mdpi.com |
| Catalyst Loading | Optimal Activated Carbon-MnO₂ at 4 g nih.govsciencegate.app | Generally increases with loading up to a point, then decreases due to light scattering mdpi.commdpi.comscielo.brscielo.br |
Speciation of Chromium in Environmental Matrices (Cr(III) vs. Cr(VI))
Chromium (Cr) is a ubiquitous heavy metal found in various environmental compartments, including soil, water, and air biosynth.com. Its environmental chemistry is predominantly governed by its oxidation state, with trivalent chromium (Cr(III)) and hexavalent chromium (Cr(VI)) being the most common and environmentally significant forms caymanchem.comcenmed.comchemeo.comsigmaaldrich.com. The distinction between these two species is critical due to their vastly different physiological effects and environmental mobilities cenmed.com.
Cr(III) is generally considered an essential trace element for biological systems and exhibits low solubility, forming sparingly soluble compounds such as chromium(III) hydroxide (B78521) (Cr(OH)3) and iron-chromium hydroxide (Cr,Fe)(OH)3 caymanchem.comchemeo.com. This low solubility significantly limits its concentration in aqueous environments, especially across a wide pH range caymanchem.com.
In stark contrast, Cr(VI) is highly soluble, mobile, and bioavailable, posing substantial environmental and health risks due to its toxic and carcinogenic properties cenmed.comchemeo.comsigmaaldrich.com. In aqueous solutions, Cr(VI) primarily exists as oxyanions, namely chromate (B82759) (CrO4^2-) and dichromate (Cr2O7^2-), with their equilibrium being pH-dependent. At pH values between approximately 0 and 6, both Cr2O7^2- and HCrO4- dominate, while CrO4^2- becomes predominant at pH values greater than or equal to 8 irisltd.cnwikipedia.org.
Analytical Methodologies for Differentiation (e.g., Raman Microscopy, UV-Vis Spectrophotometry, ICP-MS, XRF)
Accurate determination and differentiation of chromium species are paramount for assessing environmental risks and implementing effective remediation strategies chemeo.comnih.gov. Several analytical techniques are employed for this purpose, ranging from methods for total chromium quantification to sophisticated speciation analysis.
Commonly used methods for total chromium determination include Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES), Inductively Coupled Plasma Mass Spectrometry (ICP-MS), Flame Atomic Absorption Spectrometry (FAAS), Electrothermal Atomic Absorption Spectrometry (ET-AAS), Energy-Dispersive X-Ray Fluorescence Spectrometry (EDXRF), Total Reflection X-Ray Fluorescence Spectrometry (TXRF), and UV-Vis spectrophotometry fishersci.fi.
For chromium speciation, which involves separating and quantifying Cr(III) and Cr(VI), specialized techniques and sample pretreatment are often required. The following table summarizes key analytical methodologies for chromium speciation:
| Analytical Methodology | Principle | Cr(III) and Cr(VI) Differentiation | Detection Limits / Capabilities | References |
| UV-Vis Spectrophotometry | Measures the absorption of light by colored complexes. Cr(VI) reacts with 1,5-diphenylcarbazide (B1670730) to form a colored complex. Can also be used with gold nanoparticles for simultaneous determination via color change and absorbance shifts. | Cr(VI) is typically determined directly. For Cr(III), a pre-oxidation step to Cr(VI) is often necessary, or specific reagents (like gold nanoparticles) can induce distinct absorbance changes for each species. | Cr(VI) detection limit ~50 µg/L (ppb). For simultaneous Cr(III) and Cr(VI) with AuNPs, detection limits were reported as 0.051 ppm for Cr(III) and 0.035 ppm for Cr(VI) in the concentration range of 0.2-1.0 ppm and 0.05-1.0 ppm respectively irisltd.cn. | irisltd.cn |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Measures mass-to-charge ratio of ions produced in an inductively coupled plasma. | Highly effective for speciation when coupled with separation techniques like High-Performance Liquid Chromatography (HPLC-ICP-MS) or Ion Chromatography (IC-ICP-MS). These hyphenated techniques separate the chromium species before detection. | Capable of detecting Cr(III) and Cr(VI) at very low concentrations, in the order of 0.1 g/µL, and total chromium at 0.08 µg/L. The metal-free IC system in IC-ICP-MS is particularly valuable for metal speciation as it avoids contamination. irisltd.cnfishersci.fi | irisltd.cnfishersci.fi |
| X-Ray Fluorescence (XRF) Spectroscopy | Atoms in a sample, when energized, emit characteristic X-rays that are unique to each element. | Can identify the presence of chromium, but its ability to directly differentiate between Cr(III) and Cr(VI) oxidation states without sophisticated spectral deconvolution or advanced techniques is limited compared to other methods. | Detection limits are generally several orders of magnitude higher (worse) than ICP-MS. | |
| Raman Microscopy/Spectroscopy | Analyzes the inelastic scattering of monochromatic light, providing information about molecular vibrations unique to different chemical structures. | Has the potential to recognize and differentiate between Cr(III) and Cr(VI) compounds based on their distinct vibrational fingerprints. | Demonstrated for detecting trivalent and hexavalent chromium compounds in samples like paints, pigments, and leather. Offers advantages in simplicity, rapidity, and no need for chemical reagents or special sample preparation. irisltd.cn | irisltd.cn |
| Ion Chromatography (IC) | Separates ions based on their affinity for an ion-exchange resin. | Cr(VI) typically exists as anions and Cr(III) as cations (or can be derivatized to anionic complexes with chelating agents like EDTA for separation on anion exchange columns), allowing for their separation and subsequent detection. | Can achieve µg/L levels, with detection limits as low as 0.65 µg/L for Cr(VI) in certain applications, often coupled with UV detection or ICP-MS. nih.govfishersci.fi | nih.govfishersci.fi |
| Atomic Absorption Spectroscopy (AAS) | Measures the absorption of optical radiation by free atoms in the gaseous state. | Can determine total chromium. For speciation, it often requires a pre-separation step or selective extraction of Cr(III) and Cr(VI). Flame AAS (FAAS) and Graphite Furnace AAS (GFAAS) are common variants. | FAAS can be used as a determination means after separation techniques for Cr(VI) and Cr(III) with a detection limit of 20 ng/L. cenmed.comirisltd.cn | cenmed.comirisltd.cn |
Redox Transformations of Chromium in Environmental Contexts (excluding direct human exposure)
Reduction of Cr(VI) to Cr(III): The reduction of the highly toxic Cr(VI) to the less harmful Cr(III) is a critical natural attenuation and remediation pathway in the environment. This process is largely facilitated by commonly occurring reductants:
Ferrous Iron (Fe(II)) : Ferrous iron, often found in minerals or dissolved in anoxic conditions, can readily donate electrons to Cr(VI), leading to its reduction caymanchem.com.
Organic Matter : Natural organic materials, including humic substances and microbial biomass, act as significant reducing agents, contributing to the transformation of Cr(VI) to Cr(III) in soils and aquatic systems caymanchem.com. The presence of redox-active organic acids can enhance Cr(VI) reduction.
Microbial Activity : Certain microbial communities play a vital role in mediating redox reactions, including the reduction of Cr(VI) to Cr(III), thereby significantly decreasing its bioavailability and toxicity in contaminated sites. Enhanced anaerobic biodegradation techniques can be particularly effective in environments rich in organic contaminants.
Oxidation of Cr(III) to Cr(VI): While Cr(III) is often considered stable and immobile, certain environmental conditions can promote its oxidation back to the more hazardous Cr(VI). This re-oxidation is a significant concern for environmental management:
Manganese Oxides (Mn(III/IV) oxides) : Manganese oxides are identified as the primary inorganic oxidants in the environment capable of rapidly oxidizing Cr(III) to Cr(VI) caymanchem.com. This transformation can occur in drinking water systems where Mn(III/IV) is present.
Chlorination : In water treatment processes, specifically during chlorination of drinking water, soluble Cr(III) species can be oxidized to Cr(VI). The rates of Cr(VI) formation from various Cr(III) compounds (e.g., Cr(III) nitrate (B79036), Cr(III)-EDTA, Cr(III) hydroxide) can be rapid, occurring within hours sigmaaldrich.com.
Photo-oxidation : Under certain conditions, photo-oxidation, particularly in the presence of organic ligands like citrate, can lead to the transformation of Cr(III) to Cr(VI), even in the absence of iron(III) sigmaaldrich.com.
Electron-Shuttling Quinones : In aerobic soils, the presence of electron shuttles, such as certain quinones, can inhibit Cr(III) oxidation while enhancing Cr(VI) reduction, highlighting the complex interplay of organic compounds in chromium redox cycling.
Understanding these complex and interrelated redox transformations is crucial for predicting the aqueous concentrations, mobility, and toxicity of chromium species in the environment caymanchem.com.
Advanced Applications and Material Science Integration Chemical Mechanisms
Pigments in High-Performance Coatings and Advanced Composites
Cobalt Chromite (CoCr2O4) and related spinel structures like CI Pigment Blue 36 are highly valued in high-performance coatings and advanced composites due to their exceptional stability and unique optical properties. Their synthesis typically involves high-temperature solid-state reactions of metal oxides, leading to a stable crystalline matrix pigmentchemical.comnaturalpigments.comnaturalpigments.comafaya.ru.
Chemical Stability and Compatibility with Diverse Resin and Polymer Systems
Chrome Blue pigments exhibit remarkable chemical inertness and stability, making them compatible with a wide array of resin and polymer systems. They are highly resistant to degradation by acids, alkalis, and various solvents, a property attributed to their stable spinel crystal structure formed under high temperatures pigmentchemical.comnaturalpigments.comnaturalpigments.comafaya.rupigmentpigment.comoxerra.com. This inertness ensures that the pigment does not react with or dissolve in the matrix, preventing color bleeding or migration, which is crucial for the long-term integrity and appearance of coatings and composites pigmentchemical.comnaturalpigments.comnaturalpigments.comafaya.ruoxerra.com. Furthermore, their stable crystalline structure helps prevent warping in molded plastics and ensures good dispersibility within different media pigmentchemical.comnaturalpigments.comnaturalpigments.comafaya.ruoxerra.com.
Key chemical stability characteristics of this compound pigments are summarized in the table below:
| Property | Rating/Observation | Notes | Source |
| Heat Resistance | >1000°C to 1200°C | Extremely high thermal stability, crucial for high-temperature processing | pigmentchemical.compigmentpigment.comoxerra.com |
| Acid Resistance | Excellent (5/5) | Resists attack from acids | pigmentchemical.compigmentpigment.com |
| Alkali Resistance | Excellent (5/5) | Resists attack from alkalis | pigmentchemical.compigmentpigment.com |
| Solvent Resistance | Excellent | Insoluble in common solvents | pigmentchemical.comnaturalpigments.comnaturalpigments.com |
| Migration/Bleeding | None | Does not migrate or bleed within host materials | pigmentchemical.comnaturalpigments.comnaturalpigments.com |
| Compatibility with Resins | Good | Compatible with most thermoplastic and thermosetting plastics/resins | naturalpigments.comnaturalpigments.comoxerra.com |
Infrared Reflectance Properties and Their Mechanisms in Energy-Efficient Coatings
A significant application of this compound pigments lies in their ability to reflect near-infrared (NIR) radiation, making them effective "cool pigments" for energy-efficient coatings. This property is particularly valuable for surfaces exposed to sunlight, such as vehicles and building envelopes, as it reduces heat absorption and subsequently lowers cooling loads and energy consumption pigmentchemical.commade-in-china.comfrontiersin.orgfrontiersin.org.
The mechanism behind their high infrared reflectance stems from their electronic structure and crystal lattice. Unlike conventional dark pigments that absorb across the solar spectrum (including NIR), complex inorganic color pigments like this compound are designed to absorb visible light to produce color while reflecting a significant portion of the invisible NIR radiation (780–2,500 nm) frontiersin.orgfrontiersin.org. For instance, base CoCr2O4 has shown an NIR solar reflectance (R*) of approximately 55.1%, which can be further enhanced through compositional modifications, such as co-doping with elements like magnesium or aluminum frontiersin.orgresearchgate.net. This high reflectance helps maintain cooler surface temperatures, contributing to energy savings frontiersin.orgfrontiersin.org.
Illustrative NIR Reflectance Data:
| Compound | Doping/Modification | NIR Solar Reflectance (R*) | Source |
| CoCr2O4 (Base) | - | 55.1% | frontiersin.org |
| Co1-xMgxCr2-yAlyO4 (y=2.0) | Mg2+ and Al3+ doped | 61.7% (maximum observed) | frontiersin.orgfrontiersin.org |
| Co0.25Mg0.75Cr2O4 (y=0.0) | Mg2+ doped | 56.3% | frontiersin.orgresearchgate.net |
Role in Durability and Weathering Resistance of Materials
The inherent stability of this compound pigments contributes significantly to the durability and weathering resistance of materials. Their high thermal stability and resistance to chemicals translate into excellent lightfastness and weather resistance pigmentchemical.comnaturalpigments.comnaturalpigments.comafaya.rupigmentpigment.comoxerra.commade-in-china.comutn.edu.ar. Coatings formulated with these pigments maintain their color and mechanical integrity over long periods, even when exposed to harsh outdoor conditions, including intense UV radiation, moisture, and temperature fluctuations naturalpigments.comnaturalpigments.comafaya.ruchromiumoxidegreen.com. This makes them ideal for demanding exterior applications where color fade and material degradation are critical concerns naturalpigments.comnaturalpigments.compigmentpigment.comoxerra.com.
Catalysis and Photochemical Reactions
Beyond their pigmentary uses, chromium-containing compounds, including spinel metal oxides like CoCr2O4, have garnered attention for their catalytic and photocatalytic properties, particularly in environmental remediation and organic transformations.
Chromium Complexes as Photocatalysts for Organic Transformations
Spinel-type metal oxides, such as CoCr2O4, demonstrate efficacy as semiconductor photocatalysts for the degradation of various organic pollutants mater-rep.commdpi.commdpi.comnih.govusthb.dzresearchgate.net. Specifically, CoCr2O4 has been explored for its catalytic activity in hydrocarbon oxidation and the photocatalytic degradation of organic dyes like Basic Blue 41 and Methylene Blue usthb.dzresearchgate.netfuncmater.com. The narrow band gap of these materials allows them to absorb visible light, initiating photocatalytic processes mater-rep.com. In the broader context, chromium(III) complexes are recognized for their ability to act as photoredox catalysts, facilitating a range of organic transformations, including aerobic photo-oxidation reactions and vinylation nih.govrsc.orgmdpi.com.
Fundamental Mechanisms of Light-Induced Energy Conversion and Artificial Photosynthesis
The photocatalytic activity of chromium-containing compounds, including this compound spinel, is rooted in their fundamental mechanisms of light-induced energy conversion. When light irradiates these semiconductor materials, it generates electron-hole pairs mater-rep.com. The efficiency of the photocatalyst is highly dependent on the effective separation of these photoinduced electrons and holes, which minimizes their recombination rate and enhances catalytic activity mater-rep.com.
In general, chromium(III) complexes possess a d³ electronic configuration, which can lead to unique spin-flip excited states upon light absorption nih.govrsc.org. These excited states have distinct redox potentials, allowing the chromium complex to act as an electron donor or acceptor, thereby driving various chemical reactions nih.govrsc.org. This process mimics aspects of natural photosynthesis, where light energy is converted into chemical energy to drive uphill reactions researchgate.netrsc.orgchemeurope.comresearchgate.net. The absorbed light energy excites the complex, leading to charge transfer transitions (e.g., metal-to-ligand charge transfer or ligand-field transitions), which enable subsequent electron or energy transfer processes crucial for organic transformations and energy conversion rsc.orgrsc.orgresearchgate.netbeilstein-journals.org. Researchers continuously explore ways to tune the redox potentials and improve the efficiency of these chromium-based photocatalysts through ligand design and material engineering rsc.org.
Compound Names and PubChem CIDs
| Common Name | Chemical Name | Chemical Formula | PubChem CID |
| This compound | Cobalt Chromite | CoCr2O4 | 91886621 |
| Pigment Blue 36 | Cobalt Aluminum Chromite Spinel | Co(Al,Cr)2O4 | 68187-11-1 |
Catalytic Roles in Industrial Chemical Processes (e.g., Active Pharmaceutical Ingredient Production)
Chromium catalysts are extensively employed in organic synthesis reactions, prized for their cost-effectiveness and high performance alfachemic.com. Their varied oxidation states allow for participation in numerous chemical transformations, including polymerization, oxidation of alcohols, alkenes, sulfides, and volatile organic compounds, as well as complex reactions such as Diels-Alder, Cannizzaro, and Nozaki-Hiyama-Kishi reactions rsc.org. In the pharmaceutical industry, chromium catalysis plays a crucial role in the enantioselective addition of carbo halides to carbonyl compounds, facilitating chemoselective and structurally diverse syntheses beilstein-journals.org. Notable applications include the total synthesis of natural products like halichondrin B and norhalichondrin B, which led to the discovery of the anticancer drug Eribulin beilstein-journals.org. Furthermore, organometallic chromium catalysts, characterized by their low electronegativity and strong affinity for oxygen (oxophilicity), are effective in catalyzing ring-opening reactions between isocyanates and epoxy groups, leading to the creation of oxazolidinone-modified epoxy resins alfachemic.com. Chromium-based catalysts are often designed with high selectivity and recyclability, contributing to more sustainable chemical processes by enabling the use of renewable resources and reducing the need for auxiliary solvents rsc.org.
Table 1: Examples of Catalytic Reactions and Chromium's Role
| Reaction Type | Chromium's Role | Industrial Relevance |
| Polymerization Reactions | Facilitates the formation of polymers rsc.org. | Production of various plastics and specialty polymers. |
| Oxidation of Alcohols | Converts alcohols to aldehydes or ketones, crucial intermediates solubilityofthings.comipinnovative.com. | Synthesis of fine chemicals and pharmaceutical intermediates. |
| Enantioselective Additions | Catalyzes stereoselective carbon-carbon bond formation beilstein-journals.org. | Production of chiral molecules, essential for active pharmaceutical ingredients (APIs) and natural product synthesis (e.g., Eribulin) beilstein-journals.org. |
| Ring-Opening Reactions | Organometallic Cr catalysts promote reactions between isocyanates and epoxy groups alfachemic.com. | Development of oxazolidinone-modified epoxy resins for coatings, adhesives, and composites alfachemic.com. |
| Dehydrogenation Reactions | Used in various hydrocarbon dehydrogenation processes alfachemic.com. | Important in chemical synthesis, e.g., in the bio-p-xylene (PX) process alfachemic.com. |
| Fluorination Reactions | Key for selective synthesis of fluorine-containing compounds via gas phase fluorine-chloride exchange alfachemic.com. | Production of specialized fluorinated chemicals. |
Chemical Sensors and Indicators
Chromium-based compounds find utility in chemical sensing applications, particularly as indicators and in analytical detection methods leveraging their specific reactive properties.
While organic chrome dyes are known for their vibrant colors, and some may function as acid-base indicators, the specific mechanisms governing the color change of organic chrome dyes such as Acid this compound K in response to pH variations were not detailed within the scope of the provided research findings. The color shifts in indicators are typically due to changes in their electronic structure upon protonation or deprotonation, altering their light absorption characteristics.
Chromium compounds, particularly chromium(III) (Cr(III)), serve as catalysts in chemiluminescence reactions for analytical detection. A well-known example is the Cr(III)-catalyzed oxidation of luminol (B1675438) by hydrogen peroxide (H2O2) psu.edu. This reaction forms the basis of a flow injection chemiluminescence method for the selective determination of Cr(III) in diverse samples, including water and food psu.edu. The method's selectivity can be enhanced by adding ethylenediaminetetraacetic acid (EDTA), which rapidly complexes with interfering metal ions, while the Cr(III)-EDTA complex forms slowly at room temperature, allowing for specific Cr(III) detection psu.edu. This analytical technique offers a low detection limit of 0.01 ppb and a linear range up to 6 ppb for Cr(III) psu.edu.
Beyond analytical detection, chromium(0) (Cr(0)) complexes have demonstrated electrochemiluminescence (ECL) properties, displaying photophysical characteristics comparable to those of more expensive d6 metal complexes such as ruthenium(II) or iridium(III) nih.govrsc.orgrsc.org. ECL from these chromium complexes can be achieved via an annihilation route, where alternating potentials are applied to induce both oxidation and reduction of the luminophore nih.gov. Interestingly, the annihilation ECL of a specific Cr(0) complex, [Cr(L^Mes)3], was significantly enhanced when combined with an iridium complex, [Ir(ppy)3], with control over the relative intensities of the distinct emissions based on applied potentials nih.gov. This highlights the potential for earth-abundant chromium complexes in developing new luminescent materials and advanced analytical detection systems nih.govrsc.orgrsc.orggoogle.com.
Integration in Advanced Inorganic Materials
Chromium is a critical element in the development of advanced inorganic materials, contributing to their mechanical, thermal, and aesthetic properties.
Chromium-containing compounds are integral to the creation of exceptionally hard and wear-resistant materials and coatings.
Chromium Carbides: These are inherently hard ceramic materials vital for wear-resistant coatings azom.comhtscoatings.com. Chromium carbides, such as Cr3C2, Cr7C3, and Cr23C6, are utilized in welding electrodes and flux-cored wires to produce highly wear-resistant layers, offering superior and more consistent results compared to traditional ferrochrome/carbon electrodes azom.com. When combined with a metal matrix like nickel chrome, they form corrosion-resistant coatings applied through welding or thermal spray techniques azom.comindustrialplating.com. These coatings are employed in diverse applications including hardfacing conveyor screws, fuel mixer blades, pump impellers, rod mandrels, hot forming dies, and hydraulic valves azom.com. Chromium carbide coatings are known for their resistance to high temperatures (maintaining hardness up to approximately 870 °C), oxidation, water, acids, and alkalies, making them durable in corrosive and high-wear environments htscoatings.comthermalspray.comhoganas.com. They serve as effective alternatives to hard chrome plating, offering equivalent or superior hardness and abrasion resistance azom.comindustrialplating.comvaportech.com. Applications span across aerospace, medical, consumer electronics, and heavy industries like mining and power generation, where components are exposed to severe erosion, abrasion, and high temperatures, such as turbine parts and furnace rolls htscoatings.comindustrialplating.comthermalspray.comhoganas.com.
Chromium Borides: Compounds like chromium monoboride (CrB) and chromium diboride (CrB2) are distinguished by their exceptional hardness, high melting points, and chemical stability ontosight.aigoodfellow.comontosight.aiscribd.comresearchgate.netwikipedia.org. With Mohs hardness values ranging from 8-9 and melting points around 1950-2200 °C, these materials are ideal for wear-resistant coatings on cutting tools, wear parts, and components that demand high abrasion resistance ontosight.aigoodfellow.comontosight.aiwikipedia.orgnanorh.comhruimetal.com. They also exhibit excellent resistance to corrosion, particularly in acidic and alkaline environments ontosight.ai. Chromium borides find application in high-temperature settings, serving as components in ceramic composites, refractory materials, and high-temperature oxidation-resistant coatings ontosight.ainanorh.comhruimetal.com. Beyond mechanical properties, chromium borides exhibit moderate electrical conductivity, making them potential candidates for electronic applications ontosight.ainanorh.com. Some chromium borides, like CrB, are also used as neutron absorbers in nuclear reactors hruimetal.com.
Chromium Nitrides (CrN): Chromium nitride (CrN) is an extremely hard, inert thin film coating applied to precision metal parts primarily via Physical Vapor Deposition (PVD) vaportech.comcalicocoatings.combrycoat.comthaiparker.co.th. It offers superior wear and corrosion resistance, combined with good lubricity calicocoatings.combrycoat.com. CrN coatings provide excellent adhesion and ductility, exhibit high hardness (up to 2,000 HmV, which is double that of hard chrome), and maintain performance at elevated temperatures up to 700 °C calicocoatings.combrycoat.comthaiparker.co.th. Their low coefficient of friction helps resist abrasive and metal-on-metal wear, including galling calicocoatings.com. Applications for CrN coatings include automotive parts, molds and dies, pump components, shafts, and dry deep drawing processes calicocoatings.com. CrN also serves as a robust and environmentally safer alternative to traditional hexavalent chrome plating, delivering comparable or superior functional performance characteristics vaportech.com.
Table 2: Properties of Chromium-based Hard Materials and Coatings
| Material Type | Key Properties | Typical Applications |
| Chromium Carbides | High hardness, superior strength, excellent high-temperature wear resistance (up to 870 °C), good corrosion and oxidation resistance, thermal stability azom.comhtscoatings.comthermalspray.comhoganas.com. | Wear-resistant coatings for conveyor screws, pump impellers, turbine components, furnace rolls, hydraulic rods, cutting tools, alternative to hard chrome plating azom.comhtscoatings.comindustrialplating.comthermalspray.comhoganas.com. |
| Chromium Borides | Exceptional hardness (21-23 GPa, Mohs 8-9), high melting point (1950-2200 °C), chemical stability, wear and corrosion resistance, moderate electrical conductivity ontosight.aigoodfellow.comontosight.aiscribd.comresearchgate.netwikipedia.orgnanorh.com. | Wear-resistant coatings for cutting tools, high-temperature applications, ceramic composites, refractory materials, neutron absorbers, electronic devices ontosight.aigoodfellow.comontosight.ainanorh.comhruimetal.com. |
| Chromium Nitrides (CrN) | Extremely hard (up to 2,000 HmV), inert, high temperature resistance (up to 700 °C), low coefficient of friction, excellent wear and corrosion resistance, good lubricity, high adhesion calicocoatings.combrycoat.comthaiparker.co.thgpa-coatings.com. | Coatings for automotive parts, molds and dies, pump parts, shafts, dry deep drawing, hard chrome alternative, processing soft materials vaportech.comcalicocoatings.combrycoat.comgpa-coatings.com. |
Chromium compounds, particularly chromium(III) oxide (Cr2O3), are widely utilized in functional ceramics and enamels. Chromium(III) oxide, also known as chromia, is a stable green crystalline powder that acts as a potent colorant in ceramic glazes and enamels, producing a range of green shades digitalfire.comnoahchemicals.comdigitalfire.comwikipedia.orglanxess.comamericanchromechemicals.comalibaba.com. Its high melting point (approx. 1990 °C) and exceptional thermal stability ensure that the color remains consistent during the high-temperature firing processes typical in ceramic production digitalfire.comnoahchemicals.comlanxess.com. Beyond its aesthetic role, Cr2O3 enhances the durability and chemical resistance of ceramic products, making them suitable for both decorative and functional uses noahchemicals.com. In the glass industry, chromium oxide is incorporated to impart green coloration, and critically, to provide UV protection to bottled contents such as beverages and pharmaceuticals, thereby extending their shelf life noahchemicals.comdigitalfire.comalibaba.com.
Chromium oxide is also a key component in refractory materials, which are essential for lining furnaces and kilns in high-temperature industrial processes, including steelmaking and cement production digitalfire.comnoahchemicals.comsaint-gobain.com. Its inherent resistance to corrosion, wear, and extreme temperatures makes it an invaluable additive in high-temperature ceramics, especially when alloyed with materials like aluminum oxide and zirconium dioxide to enhance dynamic performance saint-gobain.com. Furthermore, Cr2O3 can be used as a body stain in ceramics to achieve grey-green hues and is involved in complex color interactions, forming brown zinc chromate (B82759) in zinc glazes or specific chrome-tin pinks in zinc-free glazes rich in calcium or strontium digitalfire.com.
Table 3: Applications of Chromium in Ceramics and Enamels
| Application Type | Chromium Compound (Example) | Primary Function | Key Properties Utilized |
| Ceramic Pigment | Chromium(III) Oxide (Cr2O3) | Colorant for glazes, enamels, and ceramic bodies, primarily yielding green hues; can contribute to yellow or pink/brown with other additives digitalfire.comnoahchemicals.comdigitalfire.comlanxess.comamericanchromechemicals.comalibaba.comgotheborg.comresearchgate.net. | High thermal stability, color consistency during firing, insolubility in acids/alkalis digitalfire.comnoahchemicals.comdigitalfire.comlanxess.comalibaba.com. |
| Functional Ceramics | Chromium(III) Oxide (Cr2O3) | Enhances durability and chemical resistance; alloying element in high-performance ceramics noahchemicals.comsaint-gobain.com. | High melting point, inherent corrosion and wear resistance, thermal stability noahchemicals.comsaint-gobain.com. |
| Refractory Materials | Chromium(III) Oxide (Cr2O3) | Lining for furnaces and kilns in high-temperature industrial processes digitalfire.comnoahchemicals.comsaint-gobain.com. | Withstands extreme temperatures, provides excellent resistance to thermal shock, erosion, and corrosion digitalfire.comnoahchemicals.comsaint-gobain.com. |
| Glass Colorant | Chromium(III) Oxide (Cr2O3) | Imparts green coloration to glass; provides UV protection for contents in containers noahchemicals.comdigitalfire.comalibaba.com. | Stable color, ability to absorb UV light, resistance to chemical attack noahchemicals.com. |
Supramolecular Chemistry and Nanostructure Fabrication
Supramolecular chemistry, which focuses on non-covalent interactions such as hydrogen bonding, metal coordination, and π-π stacking, plays a significant role in the development of materials with self-assembled macrostructures caltagmedsystems.co.uknih.gov. Within this field, "this compound" dyes, generally referring to mordant dyes capable of forming complexes with metal ions, have emerged as important components for the construction of advanced nanomaterials, including coordination polymers and helical nanotubes americanelements.comfishersci.cachembk.comwikipedia.org. The intrinsic ability of these dyes to chelate metal centers provides a robust foundation for directed self-assembly processes.
Construction of Coordination Polymers and Helical Nanotubes with Chrome Dyes
Coordination polymers (CPs) are a class of solid-state structures composed of repeating coordination units, where metal ions are linked by organic ligands caltagmedsystems.co.uk. Chrome dyes, due to their rich coordination chemistry, are particularly well-suited for integration into such polymeric architectures. For instance, the indicator Chrome Pure Blue BX (disodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichlorophenyl)methyl]-3-methyl-2-oxidobenzoate), when reacted with metal(II) chlorides (MCl2 where M = Zn, Ni, Co, Mg), yields novel coordination polymers chembk.com. These resulting compounds, which are crystallographically isostructural, exhibit distinctive helical one-dimensional (1D) nanotube structures. This demonstrates the capacity of specific "this compound" derivatives to act as sophisticated building blocks for complex supramolecular assemblies chembk.com.
Another prominent example, Eriothis compound Black R (EBBT), an azo dye and a complexometric indicator, forms complexes with various metal ions, including calcium and magnesium wikipedia.org. Its interactions with polymer units can induce cross-linking effects and gelation, highlighting its potential in forming intricate polymeric networks nih.gov. Similarly, Eriochrome Cyanine R (ECR), a metal-complexing dye, is known for forming intense colored complexes with transition metal ions like iron, underscoring its versatile coordination capabilities in supramolecular systems fishersci.ca. While direct evidence for Eriothis compound Black R or Eriochrome Cyanine R forming helical nanotubes was not found in the search results, their established roles in complexation and polymer interactions suggest broad applicability within the realm of coordination polymer construction.
Self-Assembly Mechanisms and Structural Characterization of Nanomaterials
The self-assembly mechanisms underlying the formation of nanostructures with this compound dyes are primarily driven by specific non-covalent interactions, with metal-ligand coordination being a pivotal factor caltagmedsystems.co.uknih.gov. In the case of coordination polymers formed with Chrome Pure Blue BX, the spontaneous coordination of metal(II) ions with the dye's ligand sites leads to the formation of ordered 1D helical nanotube structures chembk.com. This process is dictated by the precise geometry of the metal centers and the binding sites offered by the dye molecule.
The structural characterization of these self-assembled nanomaterials is crucial for understanding their morphology and properties. Techniques commonly employed include:
Single-crystal X-ray Diffraction: This method is fundamental for elucidating the precise atomic arrangement within coordination polymers and confirming the formation of defined structures like helical nanotubes chembk.com. It provides critical insights into the coordination environment of the metal ions and the packing of the organic ligands.
UV-Vis Spectroscopy and Emission Spectroscopy: These spectroscopic techniques are used to monitor the formation of metal-dye complexes and characterize their optical properties, which can be indicative of self-assembly and structural changes. For example, studies involving Eriochrome Cyanine R and metal complexes often utilize changes in absorption spectra for detection.
Electron Microscopy (e.g., FE-SEM): Field-emission scanning electron microscopy (FE-SEM) is employed to visualize the macroscopic morphology of the self-assembled nanostructures, such as nanospheres or nanofibers. While not directly linked to helical nanotubes in the provided search results for this compound, such microscopy is standard for characterizing nanomaterial shapes.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can provide information about the vibrational modes of the functional groups within the dye and coordination polymer, indicating the involvement of specific groups in the coordination and self-assembly processes.
The precise control over the self-assembly process, often influenced by factors such as concentration, temperature, and the nature of the metal ions and ligands, allows for the rational design and fabrication of complex nanostructures with tailored properties.
Historical and Scientific Trajectory of Chrome Blue Research
Early Discovery and Chemical Synthesis Evolution of Chromium-Containing Pigments
The story of chromium-containing pigments begins with the isolation of the element itself. French chemist Nicolas-Louis Vauquelin discovered chromium in 1797, extracting it from a Siberian lead ore known as crocoite (lead chromate). The element was named "chromium" from the Greek word "chroma," meaning color, a testament to the myriad of vivid compounds it forms britannica.comlindahall.orgdoublestonesteel.comsputtering-targets.netbbc.com.
Early applications of chromium in pigments quickly followed. By 1809, Vauquelin had already learned to produce chrome yellow (lead chromate), a bright yellow pigment lindahall.org. The broader landscape of synthetic inorganic pigments saw its first major breakthrough with the accidental discovery of Prussian blue in 1704 pcimag.com. Following this, cobalt blue (CoAl₂O₄, Pigment Blue 28), a cobalt aluminate blue spinel, was synthesized by Louis Jacques Thénard in 1802, with commercial production commencing in France in 1807 wikipedia.org.
The evolution of blue chromium-containing pigments, specifically Cobalt Chromite Blue (Pigment Blue 36), is rooted in the advancements of high-temperature solid-state reactions. Pigment Blue 36 (Co[Al,Cr]₂O₄) is chemically identified as a cobalt chromite blue-green spinel researchgate.netnaturalpigments.eunaturalpigments.com. Its synthesis involves the high-temperature calcination (often exceeding 1200°C or 2400°F) of a carefully proportioned mixture of cobalt(II) oxide, chromium(III) oxide, and aluminum(III) oxide researchgate.netnaturalpigments.eunaturalpigments.comlibretexts.org. This process leads to the formation of an interdiffused crystalline spinel matrix. Pigment Blue 36 is considered a modification of the earlier Cobalt Blue (PB28), wherein the inclusion of chromium(III) oxide partially substitutes aluminum(III) oxide to yield distinctive blue-green hues naturalpigments.eunaturalpigments.comnaturalpigments.eunaturalpigments.com. This class of complex inorganic colored pigments (CICPs) or mixed metal oxide (MMO) pigments, particularly those with a spinel structure, are highly valued in industries such as ceramics due to their exceptional chemical and thermal stability researchgate.netlibretexts.org.
Evolution of Analytical Methodologies for Chromium Compounds and Complexes
The characterization and understanding of chromium compounds, including "Chrome Blue" pigments, have significantly advanced through the evolution of analytical methodologies. Early investigations often relied on macroscopic observations and basic chemical reactions. However, modern techniques provide detailed insights into their composition, structure, and optical properties.
Key analytical methods employed for characterizing inorganic pigments like Cobalt Chromite Blue include:
X-ray Diffraction (XRD): This technique is crucial for determining the crystalline structure of the pigment, confirming the spinel type, and identifying constituent phases researchgate.netresearchgate.netscielo.org.co.
Scanning Electron Microscopy (SEM): SEM provides detailed information about the pigment's particle size, morphology, and distribution, which are critical factors influencing its tinting strength and hiding power researchgate.netresearchgate.netscielo.org.co.
UV-Vis-NIR Spectroscopy: This spectroscopic method is vital for analyzing the pigment's optical properties, specifically its light absorption and reflection characteristics across the ultraviolet, visible, and near-infrared regions, directly correlating with its color researchgate.netscielo.org.conih.gov.
X-ray Spectroscopy: Historically, techniques such as X-ray spectroscopy were used to identify the presence of modifying elements like nickel and zinc in early cobalt aluminate pigments, providing insights into their chemical composition naturalpigments.eunaturalpigments.comnaturalpigments.eu.
More broadly, for chromium compounds and complexes in solution, advanced analytical techniques such as UV/Vis spectroscopy, Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy, and Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy have been employed to understand complex speciation and physicochemical properties, particularly in the context of developing sustainable chromium applications ugent.be.
Milestones in Understanding Chromium Coordination Chemistry and its Influence on Color
The vibrant colors exhibited by chromium compounds, including "this compound," are intimately linked to the principles of coordination chemistry and, more specifically, ligand field theory. Chromium(III) is a d³ ion, meaning it has three electrons in its d-orbitals. In most complexes, chromium(III) adopts an octahedral coordination geometry libretexts.orgwikipedia.org.
The fundamental understanding of color in transition metal complexes stems from the concept of d-orbital splitting. When ligands (ions or molecules that donate electron pairs) approach a central metal ion, the electrostatic field generated by their lone pairs of electrons causes the degeneracy (equal energy) of the d-orbitals to lift, splitting them into different energy levels mdpi.comsavemyexams.comiitk.ac.inuomustansiriyah.edu.iquni-siegen.de. The energy difference (Δ, or crystal field splitting energy) between these split orbitals corresponds to specific wavelengths of visible light. When white light passes through a chromium complex, certain wavelengths are absorbed as electrons transition from lower to higher energy d-orbitals. The perceived color of the complex is the complementary color to the absorbed wavelength savemyexams.comiitk.ac.inuomustansiriyah.edu.iq.
For chromium(III), the nature of the ligands significantly influences the magnitude of d-orbital splitting and, consequently, the observed color. For instance, the hexaaquachromium(III) ion ([Cr(H₂O)₆]³⁺) has a violet-blue-grey color. However, if water molecules are replaced by other ligands like chloride or sulfate (B86663) ions, the color can shift to green, illustrating the direct impact of ligand exchange on the electronic transitions and visual properties libretexts.orgchemguide.co.ukhomescience.net.
In the case of Cobalt Chromite Blue (Pigment Blue 36), its specific blue-green color is a result of the intricate interplay within its spinel crystal structure (AB₂O₄, where A and B are typically divalent and trivalent cations, respectively) researchgate.netnaturalpigments.eunaturalpigments.euwikipedia.org. The substitution of various metal ions, particularly chromium, iron, and cobalt, into the magnesium and/or aluminum sites within the spinel lattice influences the electronic environment and the resultant color mdpi.comdiamondbuzz.bloggem-a.com. While chromium itself can impart red hues in natural spinels wikipedia.orgdiamondbuzz.bloggem-a.com, its specific incorporation alongside cobalt and aluminum in the spinel structure of PB36 yields its characteristic blue-green appearance researchgate.netnaturalpigments.eunaturalpigments.comlibretexts.orgnaturalpigments.euwikipedia.orghandprint.comecostore.com.
Contemporary Research Directions and Future Perspectives in Chromium Chemistry and Material Science
Contemporary research in chromium chemistry and material science, including the continued development of "this compound" type pigments, is increasingly driven by performance demands and sustainability principles.
One significant area of focus for Cobalt Chromite Blue (Pigment Blue 36) is its application as an infrared (IR) reflective pigment . These pigments are critical components in "cool coatings," designed to reduce heat absorption in building exteriors and other surfaces, thereby improving energy efficiency and reducing air conditioning consumption libretexts.orgwikipedia.orgshepherdcolor.comcoatingsworld.commdpi.comshepherdcolor.comjufapigment.com. This property aligns with global efforts toward sustainable building materials and energy conservation.
Beyond pigments, a crucial contemporary direction in chromium chemistry addresses the environmental and health concerns associated with hexavalent chromium (Cr(VI)), which is highly toxic and carcinogenic journalajahr.comtandfonline.com. Research is heavily invested in developing sustainable chromium chemistry alternatives, particularly in industrial processes like electroplating, where toxic Cr(VI) electrolytes are being replaced with less hazardous Cr(III)-containing deep eutectic solvents ugent.bejournalajahr.comtandfonline.commdpi.com. This shift not only minimizes environmental impact but also promotes safer industrial practices.
Furthermore, advancements in advanced synthesis methodologies for inorganic pigments like spinels are leading to more efficient and controlled production. Techniques such as solution combustion reactions are being explored to produce pigments with improved homogeneity, purity, and controlled particle size and morphology, often at lower energy costs compared to traditional solid-state methods researchgate.netscielo.org.co. This contributes to both economic viability and environmental sustainability.
Finally, the field of novel pigment design is a dynamic area, where researchers aim to rationally engineer new colorants by precisely manipulating chemical structures to achieve desired optical properties and performance characteristics acs.org. This includes exploring new mixed metal oxides and complex inorganic colored pigments that offer enhanced durability, color consistency, and environmental friendliness.
Data Tables
| Pigment Property | Value | Unit | Source |
| Cobalt Chromite Blue (Pigment Blue 36) | |||
| Chemical Formula | Co[Al,Cr]₂O₄ or Co-Al-Cr-O | researchgate.netlibretexts.orgwikipedia.org | |
| Color Index Name | Pigment Blue 36 (PB36) | libretexts.orgwikipedia.org | |
| Color Index Number (C.I.) | 77343 | libretexts.orgwikipedia.org | |
| CAS Number | 68187-11-1 | naturalpigments.comlibretexts.orgnaturalpigments.eu | |
| Crystal Form | Spinel type | libretexts.orgwikipedia.org | |
| Calcination Temperature | >1200°C (2400°F) | °C or °F | researchgate.netnaturalpigments.comlibretexts.org |
| Heat Stability | 800 °C | °C | naturalpigments.eu |
| Lightfastness (ASTM) | I (Excellent) | Rating (I-V) | naturalpigments.eunaturalpigments.com |
| Alkali Resistance | Excellent | researchgate.netlibretexts.org | |
| Acid Resistance | Excellent | researchgate.netlibretexts.org | |
| Weather Resistance | Excellent | researchgate.netlibretexts.org | |
| Density | 3.8-5.4 | g/cm³ | libretexts.org |
| Refractive Index | 1.560–1.662 | naturalpigments.eunaturalpigments.com | |
| Infrared Reflectivity | High | libretexts.orgwikipedia.orgshepherdcolor.comcoatingsworld.com | |
| Particle Size (mean) | 1.0 - 1.4 | µm | naturalpigments.eunaturalpigments.com |
| Oil Absorption | 15 - 17 | g oil / 100 g pigment | naturalpigments.eunaturalpigments.com |
Q & A
Basic Research Questions
Q. How can researchers characterize the molecular structure of Chrome Blue using spectroscopic and chromatographic methods?
- Methodological Answer : Combine UV-Vis spectroscopy (to identify λmax and electronic transitions) with High-Performance Liquid Chromatography (HPLC) for purity analysis. Cross-validate results using Nuclear Magnetic Resonance (NMR) to resolve structural ambiguities, particularly for isomers or coordination complexes . For reproducibility, document solvent systems, column types, and calibration standards in detail.
Q. What experimental protocols are recommended for synthesizing this compound with high yield and minimal impurities?
- Methodological Answer : Optimize synthesis via Design of Experiments (DoE) to assess variables like temperature, pH, and precursor ratios. Use factorial designs to identify critical parameters. Monitor reaction progress with Thin-Layer Chromatography (TLC) and quantify impurities via Mass Spectrometry (MS). Include control groups (e.g., inert atmosphere vs. ambient conditions) to isolate environmental effects .
Q. How can researchers validate the stability of this compound under varying environmental conditions (e.g., light, humidity)?
- Methodological Answer : Conduct accelerated stability studies using International Council for Harmonisation (ICH) guidelines. Expose samples to controlled stressors (e.g., 40°C/75% RH) and analyze degradation products via Gas Chromatography-Mass Spectrometry (GC-MS). Compare kinetic degradation models (zero-order vs. first-order) to predict shelf-life .
Advanced Research Questions
Q. What mechanistic pathways explain this compound’s catalytic behavior in redox reactions?
- Methodological Answer : Employ Density Functional Theory (DFT) simulations to model electron transfer mechanisms. Validate computational results with cyclic voltammetry experiments to measure redox potentials. Use isotopic labeling (e.g., <sup>18</sup>O) to trace oxygen exchange pathways in aqueous systems .
Q. How can contradictory data on this compound’s thermodynamic properties (e.g., ΔHf) be reconciled across studies?
- Methodological Answer : Perform meta-analysis of published datasets to identify systematic errors (e.g., calorimetry vs. computational estimates). Apply multivariate regression to isolate confounding variables like solvent polarity or crystal lattice effects. Replicate key studies under standardized conditions and publish raw data for transparency .
Q. What advanced statistical methods are suitable for analyzing dose-response relationships in this compound’s bioactivity studies?
- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model sigmoidal dose-response curves. Address heteroscedasticity via weighted least squares. For multiplex assays (e.g., cytotoxicity and antioxidant activity), apply Principal Component Analysis (PCA) to reduce dimensionality and identify latent variables .
Q. How can researchers design a robust experimental framework to study this compound’s interactions with biomacromolecules?
- Methodological Answer : Employ Surface Plasmon Resonance (SPR) for real-time binding kinetics (Kon/Koff). Pair with molecular docking simulations to predict binding sites. Validate with Fluorescence Resonance Energy Transfer (FRET) assays to confirm proximity effects .
Methodological Best Practices
- Data Contradiction Analysis : Use triangulation (multiple methods/theories) to resolve inconsistencies. For example, if spectroscopic and computational data conflict, re-examine assumptions in solvent effect modeling or instrument calibration .
- Ethical Data Management : Anonymize datasets by removing identifiers (e.g., batch numbers linked to commercial sources) and store raw data in FAIR-compliant repositories .
- Sample Size Justification : Calculate power analysis using tools like G*Power to determine minimum n-values for statistically significant results, particularly in toxicology or pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
